molecular formula C9H10FNO2 B3039770 N-(2-Fluorophenyl)glycine methyl ester CAS No. 131770-98-4

N-(2-Fluorophenyl)glycine methyl ester

Cat. No.: B3039770
CAS No.: 131770-98-4
M. Wt: 183.18 g/mol
InChI Key: MUNRWEUXGOKCEN-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)glycine methyl ester (CAS 131770-98-4) is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This ester derivative of a fluorinated phenylglycine is structurally characterized by a glycine methyl ester group linked to a 2-fluorophenyl ring, serving as a key synthetic intermediate and building block in organic and medicinal chemistry research . Research Applications This compound is part of a class of phenylglycine ester derivatives that are valuable intermediates in chemical synthesis . Researchers utilize related esters, such as (S)-2-chlorophenyl glycine methyl ester, in the synthesis of active pharmaceutical ingredients (APIs) like the anticoagulant clopidogrel . Similarly, the structural framework of fluorophenyl glycine derivatives is investigated for the preparation of optically pure amino acids and other biologically active molecules, making it a versatile scaffold for pharmaceutical research and development . Safety & Handling This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-fluoroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNRWEUXGOKCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-Fluorophenyl)glycine Methyl Ester: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, highly functionalized building blocks. N-(2-Fluorophenyl)glycine methyl ester (CAS: 131770-98-4) represents a privileged N-arylglycine scaffold that bridges the gap between peptide chemistry and heterocyclic drug discovery[1]. The strategic placement of an ortho-fluorine atom on the aniline ring introduces profound stereoelectronic effects—modulating the basicity of the secondary amine, enforcing conformational rigidity via intramolecular hydrogen bonding, and enhancing metabolic stability against cytochrome P450-mediated oxidation.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Herein, we dissect the causality behind the synthetic methodologies used to construct this molecule, establish a self-validating experimental protocol for its isolation, and evaluate its critical role in modern pharmacophore development.

Physicochemical & Structural Profile

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The esterification of the carboxylic acid ensures solubility in organic solvents, while the secondary amine remains available for further functionalization (e.g., amide coupling, cyclization).

PropertyValue / Description
Chemical Name This compound
IUPAC Name Methyl 2-[(2-fluorophenyl)amino]acetate
CAS Registry Number 131770-98-4[2]
Molecular Formula C₉H₁₀FNO₂[2]
Molecular Weight 183.18 g/mol [2]
SMILES String COC(=O)CNC1=CC=CC=C1F
Appearance Pale yellow to off-white solid/viscous oil
Estimated Boiling Point ~250–260 °C (at 760 mmHg)
Key Structural Features Secondary arylamine, methyl ester, ortho-fluorinated aromatic ring

Synthetic Methodologies: The Sₙ2 Alkylation Pathway

The most robust and scalable method for synthesizing N-arylglycine derivatives is the bimolecular nucleophilic substitution (Sₙ2) of an aniline with an α-haloacetate[3].

Causality Behind Experimental Choices
  • Electrophile Selection (Methyl Bromoacetate vs. Chloroacetate): The polarizability and larger atomic radius of the bromine atom make it a superior leaving group compared to chlorine. This lowers the activation energy of the Sₙ2 transition state, significantly improving the reaction kinetics and overall yield[4].

  • Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaOH or NaH) because it is a mild, heterogeneous base that is insoluble in acetonitrile. It effectively acts as an acid scavenger to neutralize the HBr byproduct without catalyzing the hydrolysis of the methyl ester or promoting unwanted dialkylation[3][5].

  • Solvent Selection (Acetonitrile): A polar aprotic solvent like acetonitrile (MeCN) solvates the nucleophile and the electrophile efficiently while leaving the K₂CO₃ largely undissolved, creating a controlled, biphasic solid-liquid reaction environment[3].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each step contains an in-process control (IPC) to validate success before proceeding.

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 10.0 mmol (1.11 g) of 2-fluoroaniline in 30 mL of anhydrous acetonitrile in a round-bottom flask. Add 15.0 mmol (2.07 g, 1.5 eq) of finely powdered anhydrous K₂CO₃[3].

  • Validation: Perform Karl Fischer titration on the MeCN to ensure water content is <0.05%. The K₂CO₃ should remain as a visible suspension[5].

Step 2: Controlled Electrophilic Addition

  • Action: Cool the suspension to 0 °C using an ice bath. Dropwise, add 10.0 mmol (1.53 g, 1.0 eq) of methyl bromoacetate over 15 minutes[3].

  • Validation: Internal temperature monitoring must show no spikes above 5 °C. This thermal control strictly prevents the formation of the dialkylated byproduct.

Step 3: Thermal Activation

  • Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (~82 °C) for 2.5 to 4 hours[3].

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction is self-validated as complete when the 2-fluoroaniline peak (m/z 112) disappears and the product peak (m/z 184.1) plateaus.

Step 4: Workup and Phase Separation

  • Action: Cool to room temperature and remove MeCN via rotary evaporation. Partition the crude residue between Ethyl Acetate (50 mL) and Deionized Water (50 mL). Stir for 1 hour[3].

  • Validation: The aqueous phase should test at pH ~7-8, confirming the complete neutralization and extraction of inorganic potassium salts (KBr, KHCO₃).

Step 5: Isolation

  • Action: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace dialkylation is detected.

  • Validation: ¹H NMR (CDCl₃) must show a distinct singlet at ~3.7 ppm (integrating to 3H) for the methyl ester, and a doublet/singlet at ~3.9 ppm (integrating to 2H) for the bridging methylene group.

Mechanistic and Workflow Visualizations

To ensure absolute clarity in the execution of the protocol, the following workflow diagram maps the procedural steps to their underlying chemical logic.

Workflow Step1 Step 1: Reagent Preparation 2-Fluoroaniline + MeCN Step2 Step 2: Base Addition Add K2CO3 (1.5 eq) Step1->Step2 Step3 Step 3: Electrophile Addition Methyl Bromoacetate at 0 °C Step2->Step3 BaseLogic Insoluble base prevents ester hydrolysis & neutralizes HBr Step2->BaseLogic Step4 Step 4: Thermal Activation Reflux (2.5 - 4 h) Step3->Step4 TempLogic 0 °C thermal control strictly minimizes dialkylation Step3->TempLogic Step5 Step 5: Workup & Isolation Filtration & Extraction Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Figure 1: Step-by-step experimental workflow for the SN2 synthesis of this compound.

Applications in Drug Discovery & Chemical Biology

The N-arylglycine framework is a highly privileged structure in medicinal chemistry[1]. When functionalized with an ortho-fluorine atom, the molecule gains unique pharmacological advantages.

Synthesis of Complex Heterocycles

This compound serves as a direct precursor for the synthesis of bioactive heterocycles. For example, it can undergo cyclization to form substituted indoles, quinoxalines, and benzothiadiazines[3]. Recent advances in photocatalysis have also utilized N-arylglycines in sequential radical aminoalkylation reactions to synthesize polysubstituted γ-lactams in a regio- and stereoselective manner[6].

Peptidomimetics and The "Fluorine Effect"

In the development of peptidomimetics, replacing standard amino acids with N-arylglycines improves proteolytic stability[1]. The specific inclusion of the ortho-fluorine atom induces three critical logical outcomes in drug design, mapped below:

FluorineEffect OrthoF Ortho-Fluorine Substitution Prop1 Inductive Effect (-I) OrthoF->Prop1 Prop2 Steric Shielding OrthoF->Prop2 Prop3 Hydrogen Bonding (F...H-N) OrthoF->Prop3 Outcome1 Lowers Amine pKa (Increased Permeability) Prop1->Outcome1 Outcome2 Metabolic Stability (Blocks CYP450 Oxidation) Prop2->Outcome2 Outcome3 Conformational Locking (Target Affinity) Prop3->Outcome3

Figure 2: Logical relationships of the ortho-fluorine effect on the N-arylglycine scaffold.

  • Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the aniline nitrogen, lowering its pKa. This ensures the amine remains unprotonated at physiological pH, drastically increasing lipophilicity and passive membrane permeability.

  • Steric Shielding: The fluorine atom provides steric bulk (comparable to an oxygen atom or an isopropyl group) that shields the aromatic ring from rapid phase I metabolism (e.g., CYP450-mediated aromatic hydroxylation).

  • Conformational Locking: The highly polarized C-F bond can participate in intramolecular hydrogen bonding with the adjacent secondary amine (F···H-N). This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target receptor.

References

  • Next Peptide. "this compound - Chemical Properties." Next Peptide Catalog.
  • ResearchGate. "Potassium Iodide Catalyzed Monoalkylation of Anilines under Microwave Irradiation." ResearchGate Publications.
  • Huang, J., et al. "Regio- and Stereoselective Synthesis of Polysubstituted γ-Lactams Enabled by Photocatalyzed Sequential Radical Aminoalkylation of MBH Acetates." Organic Letters, ACS Publications.
  • CORE. "Investigation of Resorcin[4]arenes Upper Rim Functionalization." CORE UK.
  • Benchchem. "Overview of N-Arylglycine Scaffold in Chemical Biology." Benchchem.
  • Diabetes Journals. "Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy." Diabetes Journals.

Sources

Synthesis, Physicochemical Profiling, and Registry Data for N-(2-Fluorophenyl)glycine Methyl Ester and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl amino acid derivatives, particularly fluorinated N-phenylglycines, serve as critical building blocks in modern medicinal chemistry and drug development. They are frequently incorporated into peptidomimetics, kinase inhibitors, and PROTAC linkers to modulate conformational flexibility and enhance metabolic stability. The strategic placement of a fluorine atom on the phenyl ring significantly alters the electronic properties and basicity of the amine, directly impacting both subsequent synthetic reactivity and biological target binding affinity.

This technical guide provides an authoritative overview of the chemical registry data for N-(2-Fluorophenyl)glycine methyl ester and its structural analogues, alongside a field-validated, self-correcting synthetic protocol designed to maximize yield and purity for research applications.

Chemical Identity and Registry Data

Accurate tracking of Chemical Abstracts Service (CAS) registry numbers is paramount for procurement, regulatory compliance, and avoiding cross-contamination of structural isomers during drug development. Table 1 consolidates the verified registry data for the core compound and its primary derivatives [1][2][3][4].

Table 1: Registry Data for N-Fluorophenylglycine Derivatives

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Variation
This compound 131770-98-4C9H10FNO2183.18Ortho-fluoro, methyl ester
N-(3-Fluorophenyl)glycine methyl ester 126689-76-7C9H10FNO2183.18Meta-fluoro, methyl ester
N-(4-Fluorophenyl)glycine 351-95-1C8H8FNO2169.15Para-fluoro, free acid
Ethyl N-(4-fluorophenyl)glycinate 2521-99-5C10H12FNO2197.21Para-fluoro, ethyl ester

Structural and Mechanistic Insights (SAR)

The reactivity of the aniline precursor and the stability of the resulting N-phenylglycine derivative are heavily dictated by the position of the fluorine substituent.

SAR_Fluorine Core N-Phenylglycine Methyl Ester Core Ortho Ortho-Fluoro (2-F) Steric hindrance, Lower nucleophilicity Core->Ortho Position 2 Meta Meta-Fluoro (3-F) Inductive withdrawal (-I), Moderate basicity Core->Meta Position 3 Para Para-Fluoro (4-F) Resonance donation (+M), Highest nucleophilicity Core->Para Position 4

Structure-Activity Relationship (SAR) of fluorine positioning on nucleophilicity.

  • Ortho-Substitution (2-Fluoro): The fluorine atom at the ortho position introduces steric hindrance adjacent to the amine. Combined with its strong inductive electron-withdrawing effect (-I), it significantly lowers the nucleophilicity of the aniline nitrogen. This necessitates optimized, highly controlled reaction conditions to drive alkylation to completion while preventing side reactions.

  • Esterification Causality: The methyl ester is not merely a structural feature; it acts as a crucial protecting group. It prevents the carboxylic acid from interfering in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and prevents self-condensation during solid-phase peptide synthesis.

Experimental Workflow: Synthesis of this compound

The standard synthetic route involves the bimolecular nucleophilic substitution (SN2) of 2-fluoroaniline with methyl bromoacetate [5].

Causality Behind Experimental Choices
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It accelerates the SN2 reaction by poorly solvating the nucleophilic aniline (leaving it highly reactive) while effectively stabilizing the polar transition state.

  • Base Selection (K2CO3): Anhydrous potassium carbonate is chosen over stronger bases like sodium hydroxide (NaOH) or organic bases like triethylamine (TEA). K2CO3 is a mild, insoluble inorganic base that effectively scavenges the generated hydrobromic acid (HBr) without causing premature saponification (hydrolysis) of the methyl ester.

  • Temperature Control: The reaction is initiated at 0 °C. Methyl bromoacetate is a highly reactive electrophile. Adding it at room temperature causes localized concentration spikes that promote an undesired secondary SN2 reaction, leading to the dialkylated byproduct (N,N-bis(methoxycarbonylmethyl)-2-fluoroaniline).

Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and reproducibility.

Step 1: Reagent Preparation

  • Charge a flame-dried 100 mL round-bottom flask with 2-fluoroaniline (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Validation: Ensure the solution is entirely clear. Any initial turbidity indicates moisture contamination, which will prematurely hydrolyze the electrophile.

Step 2: Base Dispersion

  • Add anhydrous K2CO3 (1.5 equiv, 15 mmol) to the solution. Stir vigorously at room temperature for 15 minutes.

  • Validation: The suspension should be finely dispersed. Clumping indicates water absorption by the base; if observed, the base must be discarded and replaced.

Step 3: Electrophile Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve methyl bromoacetate (1.05 equiv, 10.5 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise over 30 minutes using an addition funnel.

  • Validation: The slow addition rate is the critical control point to prevent dialkylation. The slight 0.05 equiv excess ensures complete consumption of the sterically hindered 2-fluoroaniline without providing enough excess to drive over-alkylation.

Step 4: Reaction Progression

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is self-validated as complete when the UV-active spot corresponding to 2-fluoroaniline completely disappears.

Step 5: Workup and Extraction

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF.

  • Validation: The organic layer must be washed multiple times; residual DMF will co-elute during chromatography and artificially inflate the crude yield.

Step 6: Purification

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel column chromatography (eluting with a gradient of Hexane to 10% Ethyl Acetate in Hexane) to afford pure this compound.

SynthesisWorkflow Step1 1. Reagent Preparation 2-Fluoroaniline + DMF + K2CO3 Step2 2. Electrophile Addition Methyl bromoacetate (Dropwise, 0°C) Step1->Step2 Disperse base Step3 3. SN2 Alkylation Stir at RT for 12-16 hours Step2->Step3 Temperature control prevents dialkylation Step4 4. Workup & Extraction Quench with H2O, Extract with EtOAc Step3->Step4 Monitor via TLC/LC-MS Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Dry over Na2SO4 Concentrate Step6 6. Final Product This compound Step5->Step6 Elute (Hexane/EtOAc)

Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The N-phenylglycine scaffold, particularly when functionalized with halogens, is highly versatile in pharmaceutical design:

  • Peptidomimetics: The N-aryl group restricts the dihedral angles (φ and ψ) of the peptide backbone, stabilizing specific secondary structures (like β-turns) and protecting the sequence from proteolytic cleavage.

  • Targeted Protein Degradation (PROTACs): These derivatives are frequently utilized as synthetic precursors for linkers or as starting materials to build E3 ubiquitin ligase ligands (e.g., CRBN or VHL binders).

  • Kinase Inhibitors: The fluorophenyl moiety is highly adept at occupying deep, hydrophobic specificity pockets within the ATP-binding site of various kinases, with the fluorine atom often engaging in favorable multipolar interactions with backbone amides.

References

  • Title: 131770-98-4 | this compound Source: Next Peptide URL: [Link]

  • Title: Access to Any Site Directed Stable Isotope in Genetically Encoded Amino Acids Source: MDPI (Molecules) URL: [Link]

An In-Depth Technical Guide to 2-Fluoroaniline Derived Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, yet highly significant, class of compounds: amino acid esters derived from 2-fluoroaniline. We will explore the synthetic rationale, key methodologies, and critical applications of these compounds, offering insights for researchers, scientists, and professionals in drug development. This document is designed to be a practical and authoritative resource, bridging foundational chemical principles with advanced application-focused strategies.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, bioavailability, and binding affinity.[1][2] The carbon-fluorine bond is the strongest in organic chemistry, rendering it resistant to metabolic oxidation.[3] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's overall charge state and its interactions with biological targets.[3] Specifically, the 2-fluoroaniline scaffold provides a unique combination of an aromatic amine for further functionalization and a strategically placed fluorine atom that can exert significant electronic and steric effects. These properties make 2-fluoroaniline a valuable starting material for the synthesis of novel amino acid esters with potential therapeutic applications.[1]

Synthetic Pathways to 2-Fluoroaniline Derived Amino Acid Esters

The synthesis of amino acid esters from 2-fluoroaniline can be approached through several methodologies, each with its own set of advantages and considerations. The choice of synthetic route often depends on the desired amino acid side chain, the required stereochemistry, and the scale of the synthesis.

Classical Amide Bond Formation

A primary and well-established method involves the coupling of N-protected amino acids with 2-fluoroaniline, followed by esterification. This approach offers significant flexibility in the choice of the amino acid component.

Workflow for Amide Coupling and Esterification:

G cluster_0 Amide Bond Formation cluster_1 Esterification N-Protected_Amino_Acid N-Protected Amino Acid (e.g., Boc, Cbz) N-Acyl-2-fluoroaniline N-Acyl-2-fluoroaniline Intermediate N-Protected_Amino_Acid->N-Acyl-2-fluoroaniline Coupling 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->N-Acyl-2-fluoroaniline Coupling_Reagent Coupling Reagent (e.g., DCC, EDC, HATU) Coupling_Reagent->N-Acyl-2-fluoroaniline Final_Product 2-Fluoroaniline Derived Amino Acid Ester N-Acyl-2-fluoroaniline->Final_Product Esterification Alcohol Alcohol (R-OH) Alcohol->Final_Product Acid_Catalyst Acid Catalyst (e.g., H2SO4, TsOH) Acid_Catalyst->Final_Product G 2-Fluoroaniline 2-Fluoroaniline Final_Product β-Amino Acid Ester 2-Fluoroaniline->Final_Product Michael Addition Acrylate_Ester Acrylate Ester Acrylate_Ester->Final_Product Immobilized_Lipase Immobilized Lipase (e.g., Lipase TL IM) Immobilized_Lipase->Final_Product Catalysis Solvent Solvent (e.g., Methanol) Solvent->Final_Product

Sources

Molecular weight and formula of methyl (2-fluorophenyl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of methyl (2-fluorophenyl)glycinate Content Type: Technical Monograph / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Functional Class: Unnatural


-Amino Acid Ester / Fluorinated Building Block
Primary Application:  Peptidomimetic Synthesis & Conformational Restriction

Executive Summary & Physiochemical Specifications

Methyl (2-fluorophenyl)glycinate is a specialized fluorinated


-amino acid derivative. It serves as a critical intermediate in the synthesis of pharmaceutical candidates where the ortho-fluorine atom provides metabolic stability and restricts rotational freedom around the phenyl-glycine bond.

Below is the validated physiochemical profile for the free base and its common hydrochloride salt.

Core Identity Matrix
ParameterSpecificationNotes
IUPAC Name Methyl 2-amino-2-(2-fluorophenyl)acetateAlso referred to as (2-Fluorophenyl)glycine methyl ester
Molecular Formula C

H

FNO

Free Base
Molecular Weight 183.18 g/mol Average Mass
Exact Mass 183.0696Monoisotopic (for HRMS validation)
CAS (Parent Acid) 84145-28-8Refers to 2-amino-2-(2-fluorophenyl)acetic acid
CAS (HCl Salt) Varies by isomerTypically prepared in situ or custom synthesized
Physical State Colorless oil (Free base) / White solid (HCl)Hygroscopic in salt form
Solubility DCM, MeOH, DMSOLimited water solubility (Free base)
Structural Descriptors
  • SMILES: COC(=O)C(N)c1ccccc1F

  • InChIKey: Computed based on structure

  • Chirality: Contains one stereocenter at the

    
    -carbon. Available as Racemic, (
    
    
    
    )-, or (
    
    
    )- enantiomers.

Synthetic Architecture & Protocols

The synthesis of Methyl (2-fluorophenyl)glycinate generally follows two primary retrosynthetic disconnections: the Esterification of the parent amino acid or the Strecker Synthesis starting from 2-fluorobenzaldehyde.

Synthesis Workflow Visualization

SynthesisPathways Aldehyde 2-Fluorobenzaldehyde Aminonitrile Aminonitrile Intermediate Aldehyde->Aminonitrile TMSCN, NH3 (Strecker) Acid (2-Fluorophenyl)glycine (CAS: 84145-28-8) Product Methyl (2-fluorophenyl)glycinate (Target) Acid->Product SOCl2, MeOH 0°C to Reflux (Fischer Esterification) Aminonitrile->Acid HCl (aq), Reflux (Hydrolysis) Aminonitrile->Product H2SO4, MeOH (Pinner Reaction)

Figure 1: Convergent synthetic pathways accessing the target methyl ester via Strecker chemistry or direct esterification.

Protocol A: Thionyl Chloride Mediated Esterification (Standard)

This is the preferred method for laboratory-scale preparation when the parent acid (racemic or enantiopure) is available.

Reagents: (2-Fluorophenyl)glycine (1.0 eq), Thionyl Chloride (


, 1.5 eq), Methanol (anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Solvation: Suspend (2-fluorophenyl)glycine in anhydrous methanol (0.5 M concentration). Cool the suspension to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to prevent splashing.
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess

    
    .
    
  • Neutralization (Critical for Free Base): The residue is the HCl salt. To obtain the free base, partition the solid between Ethyl Acetate (EtOAc) and saturated aqueous

    
    . Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.

Causality Check:

  • Why Thionyl Chloride? It generates anhydrous HCl in situ and acts as a dehydrating agent, driving the equilibrium toward the ester.

  • Why 0°C addition? To prevent the uncontrolled release of

    
     and HCl gas upon initial contact with methanol.
    

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Profile

The presence of the fluorine atom provides a unique handle for characterization via


F NMR.
NucleusChemical Shift (

)
MultiplicityAssignment

H NMR
3.70 ppmSinglet (3H)Methyl Ester (

)

H NMR
5.10 ppmSinglet (1H)

-Proton (Chiral Center)

H NMR
7.00 – 7.40 ppmMultiplet (4H)Aromatic Protons (Fluorophenyl)

F NMR
-118.0 ppmMultipletOrtho-Fluorine substituent
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Expected Peak:

    
     m/z.
    
  • Fragmentation Pattern: Loss of methoxy group (

    
    ) is common in methyl esters.
    

Strategic Utility in Drug Discovery

Methyl (2-fluorophenyl)glycinate is not merely a reagent; it is a strategic scaffold in medicinal chemistry.

The "Fluorine Effect"

The ortho-fluorine substitution introduces specific electronic and steric properties that differentiate this molecule from standard phenylglycine.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the ortho position (a common metabolic soft spot).

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, potentially altering the bioavailability and membrane permeability of peptide derivatives.

  • Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius 1.47 Å vs 1.20 Å for H) restricts rotation around the

    
     bond, favoring specific bioactive conformations.
    
Application Logic Diagram

Applications Core Methyl (2-fluorophenyl)glycinate Peptide Peptidomimetics (Protease Resistance) Core->Peptide Incorporation via Amide Coupling Probe 19F NMR Probes (Protein Binding Studies) Core->Probe High Sensitivity NMR Label Chiral Chiral Resolution Agents ( diastereomeric salt formation) Core->Chiral Enantiopure Starting Material

Figure 2: Downstream applications of the fluorinated glycine scaffold in chemical biology.

Handling & Safety Specifications

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to atmospheric moisture.

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable under standard laboratory conditions; avoid strong acids and bases unless hydrolysis is intended.

References

  • PubChem. (2024). Compound Summary: (2-Fluorophenyl)glycine derivatives. National Library of Medicine. [Link]

  • Ma, J. A. (2003).

    
    -amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. [Link]
    
  • Wang, J., et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. [Link]

Sources

Fluorinated N-Aryl Glycine Ester Building Blocks: A Guide to Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Approximately 20% of all commercial drugs contain at least one fluorine atom, a testament to its remarkable ability to modulate key molecular properties.[1] The strategic incorporation of fluorine can enhance metabolic stability, fine-tune acidity (pKa), alter lipophilicity, and enforce specific molecular conformations, all of which can translate into improved pharmacokinetic profiles and enhanced biological activity.[2][3][4][5]

When this "element of interest" is combined with privileged scaffolds, its power is amplified. N-aryl glycine esters represent one such scaffold—a core structural motif found in numerous biologically active compounds. This guide provides a comprehensive technical overview of fluorinated N-aryl glycine ester building blocks. We will move beyond simple descriptions to explore the causal relationships behind synthetic choices, delve into the nuanced effects of fluorination on physicochemical properties, and provide validated protocols for their synthesis and characterization, empowering researchers to leverage these powerful tools in their drug discovery programs.

Part 1: Synthesis of Fluorinated N-Aryl Glycine Esters

The construction of the C(aryl)-N bond is the cornerstone of synthesizing these building blocks. The choice of synthetic strategy is dictated primarily by the electronic nature of the fluorinated aryl precursor and the desired scale of the reaction. The two most robust and widely adopted methods are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

The Premier Route: Palladium-Catalyzed Buchwald-Hartwig Amination

For its sheer scope and functional group tolerance, the Buchwald-Hartwig amination is the preeminent method for coupling amines with aryl halides.[6] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, allowing for the facile synthesis of aryl amines under conditions that avoid the harshness of older methods like the Goldberg reaction.[6]

Causality & Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7] The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands promote the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitate the final, crucial reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7] The choice of ligand is critical; sterically hindered biarylphosphine ligands have proven particularly effective in creating a coordinatively unsaturated, reactive palladium center necessary for efficient catalysis.[7]

G cluster_0 Buchwald-Hartwig Synthesis Workflow A Starting Materials (Fluoroaryl Halide + Glycine Ester) D Reaction Setup (Inert Atmosphere, Anhydrous Solvent) A->D B Pd Catalyst & Ligand Selection (e.g., Pd₂(dba)₃ + XPhos) B->D C Base Selection (e.g., NaOtBu, K₂CO₃) C->D E Heating & Stirring (e.g., 80-110 °C, 12-24h) D->E Execute Reaction F Reaction Workup (Aqueous Quench, Extraction) E->F Reaction Complete G Purification (Silica Gel Chromatography) F->G H Final Product (Fluorinated N-Aryl Glycine Ester) G->H I QC Analysis (NMR, HPLC, MS) H->I Verify Structure & Purity

Figure 1: General workflow for the synthesis of fluorinated N-aryl glycine esters via Buchwald-Hartwig amination.
Protocol 1: Synthesis of Ethyl 2-((4-fluorophenyl)amino)acetate

This protocol describes a representative Buchwald-Hartwig amination. It is designed to be self-validating, with clear steps for setup, monitoring, and purification.

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • Ethyl glycinate hydrochloride (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1-bromo-4-fluorobenzene (1.0 eq) and ethyl glycinate hydrochloride (1.2 eq). The hydrochloride salt is neutralized in situ by the excess base.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-18 hours).

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Assess final purity by HPLC.

The Complementary Route: Nucleophilic Aromatic Substitution (SNAr)

When the fluoroaromatic ring is sufficiently electron-deficient, a direct SNAr reaction provides a powerful, metal-free alternative. This mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN), positioned ortho or para to the leaving group (in this case, often another fluorine atom).[8]

Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[9] The nucleophile (glycine ester) attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][9] The presence of ortho/para EWGs is essential as they delocalize this negative charge, stabilizing the intermediate and lowering the activation energy for its formation. The subsequent elimination of the leaving group (e.g., fluoride ion) restores aromaticity and yields the final product.[10]

Part 2: Impact on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine is not merely an atomic substitution; it is a strategic decision to engineer specific molecular behaviors. The strong C-F bond and fluorine's high electronegativity impart profound, albeit context-dependent, changes to a molecule's profile.[11][12]

pKₐ Modulation: Tuning the Ionization State

Fluorine's powerful inductive electron-withdrawing effect can significantly lower the pKₐ of nearby basic functional groups.[11][13] For an N-aryl glycine, fluorination on the aromatic ring reduces the electron density on the aniline nitrogen, making it a weaker base. This modulation is critical as it directly influences the molecule's ionization state at physiological pH (7.4), which in turn affects solubility, cell membrane permeability, and receptor binding interactions.[14]

Lipophilicity (LogP/LogD): A Delicate Balance

The effect of fluorination on lipophilicity is nuanced. While fluorine is highly electronegative, the C-F bond itself contributes to increased lipophilicity compared to a C-H bond.[2][13] However, the overall effect is a complex interplay between increased hydrophobic surface area and changes in the molecule's dipole moment.[1]

  • Single Fluorine Substitution: Generally increases LogP.

  • Multiple Fluorinations: The effect becomes less predictable. For instance, gem-difluorination can have varied effects on lipophilicity depending on the molecular scaffold.[15] The introduction of polar functional groups in proximity to the fluorine atoms can also lead to counterintuitive decreases in lipophilicity.[1]

Table 1: Predicted Physicochemical Property Modulation by Aromatic Fluorination

CompoundSubstitution PatternCalculated LogP (cLogP)pKₐ (Aniline N)Rationale
Ethyl 2-(phenylamino)acetateNone (Parent)1.85~4.6Baseline reference.
Ethyl 2-((4-fluorophenyl)amino)acetatepara-Fluoro2.15~3.7Increased lipophilicity; significant pKₐ depression due to inductive effect.[2][11]
Ethyl 2-((2,4-difluorophenyl)amino)acetateortho,para-Difluoro2.40~2.9Additive increase in lipophilicity and stronger pKₐ depression.
Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)acetatemeta-di-CF₃3.90< 1.0CF₃ groups are highly lipophilic and powerfully electron-withdrawing.

Note: cLogP and pKₐ values are estimations from chemical software (e.g., ChemDraw) and serve to illustrate trends.

Metabolic Stability: Blocking Sites of Oxidation

One of the most valuable applications of fluorination is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (~485 kJ/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[11] By replacing a metabolically labile C-H bond at a known "soft spot" with a C-F bond, chemists can effectively block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[2][11][12]

Part 3: Quality Control: Characterization and Analysis

Rigorous characterization is non-negotiable to ensure the identity, purity, and stability of any synthetic building block. A multi-technique approach is essential for a complete and trustworthy analysis.

Structural Elucidation: The Power of ¹⁹F NMR

While ¹H and ¹³C NMR are standard, ¹⁹F Nuclear Magnetic Resonance (NMR) is an exceptionally powerful tool for analyzing these compounds. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[16]

Key Advantages:

  • High Sensitivity: Comparable to proton NMR.[17]

  • Wide Chemical Shift Range: The chemical shift dispersion is over 800 ppm, minimizing signal overlap and making spectral interpretation clearer than in proton NMR.[16]

  • Lack of Background: The absence of naturally occurring fluorinated compounds in biological systems means spectra are free from endogenous background signals.[17]

  • Structural Insight: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable information about through-bond connectivity, helping to confirm the substitution pattern on the aromatic ring.[18]

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry.[19][20] It is used for quality control, impurity profiling, and stability testing.[19][20] A robust reverse-phase HPLC method can accurately quantify the target compound and separate it from starting materials, reagents, and byproducts.

G A Sample Received B Is this a novel compound? A->B C Full Characterization B->C Yes F Is this a known compound (routine synthesis)? B->F No D ¹H, ¹³C, ¹⁹F NMR (Structural Confirmation) C->D E High-Res Mass Spec (HRMS) (Elemental Composition) C->E L Pass? D->L E->L G Standard QC Analysis F->G Yes H HPLC Purity Check (>95% Target) G->H I ¹H NMR Check (Confirm Identity) G->I H->L I->L J Release for Use K FAIL: Re-purify or Re-synthesize L->J Yes L->K No

Figure 2: Decision workflow for the analytical characterization of synthesized building blocks.
Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method adaptable for many fluorinated N-aryl glycine esters.

Instrumentation & Columns:

  • HPLC system with UV detector (e.g., PDA detector).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[21]

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or a 50:50 acetonitrile/water mixture at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

  • Method Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or an appropriate wavelength based on the compound's UV spectrum).

    • Gradient:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 90% B (linear gradient)

      • 12-14 min: 90% B (hold)

      • 14-15 min: 90% to 10% B (return to initial)

      • 15-18 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. A purity level of ≥95% is typically required for compounds intended for drug discovery screening.

Conclusion and Future Outlook

Fluorinated N-aryl glycine ester building blocks are more than just synthetic intermediates; they are precision tools for drug design. By understanding the robust synthetic methodologies for their creation and appreciating the nuanced physicochemical consequences of fluorination, researchers can rationally design molecules with superior drug-like properties. The ability to fine-tune pKₐ, modulate lipophilicity, and block metabolic oxidation provides a powerful advantage in the complex process of lead optimization. As synthetic methods continue to advance and our understanding of fluorine's effects deepens, the strategic application of these and other novel fluorinated scaffolds will undoubtedly continue to drive the discovery of the next generation of therapeutics.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
  • Fluorine in drug discovery: Role, design and case studies. Source Not Available.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • The Role of Small Molecules Containing Fluorine
  • Small Molecule HPLC. Sigma-Aldrich.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Fluorinated Aromatic Compounds.
  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
  • An Overview of Fluorine NMR.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source Not Available.
  • Buchwald–Hartwig amin
  • Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1H–19F dipolar couplings. RSC Publishing.
  • 19F-centred NMR analysis of mono-fluorin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Physicochemical properties of fluorine-containing satur
  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment by Jeremy Gauthier A thesis submitted in conform. Source Not Available.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • Nucleophilic arom
  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and M
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC.
  • Synthesis of Fluorinated Quaternary -Amino Acid Esters. Source Not Available.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances (RSC Publishing) DOI:10.1039/D5RA02497H.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
  • Nucleophilic Arom
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations..
  • The Many Roles for Fluorine in Medicinal Chemistry.

Sources

Solubility Profiling and Process Optimization for N-(2-Fluorophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility behavior, thermodynamic characterization, and process applications for N-(2-Fluorophenyl)glycine methyl ester . Given the specialized nature of this fluorinated intermediate, this guide synthesizes theoretical principles with standard experimental protocols to provide a comprehensive roadmap for researchers.

A Technical Guide for Process Research & Development

Executive Summary

This compound (N-2-FPGME) is a critical intermediate in the synthesis of fluorinated N-aryl heterocycles and pharmaceutical active ingredients (APIs). Its solubility profile is the governing factor in reaction yield, purification efficiency, and crystallization kinetics.

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of N-2-FPGME. By integrating Hansen Solubility Parameters (HSP) with thermodynamic modeling (Apelblat and van’t Hoff equations), researchers can design robust crystallization processes that maximize purity and yield while minimizing solvent waste.

Physicochemical Characterization & Structural Logic

Structural Analysis

The molecule consists of a glycine methyl ester backbone N-substituted with a 2-fluorophenyl ring.[1]

  • Fluorine Effect (Ortho-Substitution): The fluorine atom at the ortho position introduces a strong dipole moment and potential intramolecular hydrogen bonding (N-H···F). This often lowers the melting point and increases lipophilicity compared to the non-fluorinated analog (N-phenylglycine methyl ester) or the para-isomer.

  • Lipophilicity: The predicted LogP is approximately 2.0–2.5, suggesting moderate solubility in organic solvents and low solubility in water.

  • Crystalline Nature: Likely a solid at room temperature (predicted MP: 40–65 °C), making crystallization the preferred purification method.

Theoretical Solubility (Hansen Parameters)

To predict solvent compatibility, we utilize Hansen Solubility Parameters (HSP). The solubility distance (


) between the solute (1) and solvent (2) is calculated as:


  • 
     (Dispersion):  High interaction with aromatics (Toluene).
    
  • 
     (Polarity):  Moderate interaction with esters/ketones (Ethyl Acetate, Acetone).
    
  • 
     (Hydrogen Bonding):  Interaction with alcohols (Methanol, Ethanol).
    

Predicted Solubility Ranking:

  • High Solubility: Acetone, Ethyl Acetate, Dichloromethane (DCM), THF.

  • Moderate Solubility: Methanol, Ethanol, Isopropanol (IPA), Toluene.

  • Low Solubility (Anti-solvents): Water, n-Heptane, Hexane, Cyclohexane.

Experimental Determination Protocol

Standard Operating Procedure (SOP) for Solubility Measurement

To generate authoritative data, the Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC is required.

Workflow Diagram

Solubility_Protocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring, >24h) Start->Equilibration Sampling Sampling & Filtration (0.45 µm Syringe Filter) Equilibration->Sampling Analysis Quantification (Gravimetric / HPLC) Sampling->Analysis Data_Processing Data Processing (Mole Fraction Calculation) Analysis->Data_Processing Data_Processing->Start Next Temp Point

Figure 1: Step-by-step workflow for the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess N-2-FPGME solid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (controlled to ±0.05 K) for 24–48 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane.

  • Quantification:

    • Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.

    • HPLC: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm) against a standard curve.

  • Repetition: Repeat for temperatures ranging from 273.15 K to 323.15 K (0°C to 50°C) in 5 K intervals.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • 
     : Mole fraction solubility of N-2-FPGME.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application: Use the Apelblat equation to smooth experimental data and predict solubility at unmeasured temperatures within the range.

van’t Hoff Analysis

To understand the thermodynamics of dissolution (Enthalpy


 and Entropy 

):


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process.
      
    • Gibbs Free Energy (

      
      ): 
      
      
      
      .

Process Application: Crystallization Strategy

The solubility data directly informs the purification strategy for N-2-FPGME.

Cooling Crystallization
  • Ideal Solvent: Methanol or Ethanol.

  • Mechanism: These solvents typically show a steep solubility curve (high

    
    ).
    
  • Protocol: Dissolve crude N-2-FPGME at reflux (near boiling), filter hot to remove insolubles, and cool slowly (0.1–0.5 K/min) to 0–5 °C.

Anti-Solvent Crystallization
  • Solvent/Anti-Solvent Pair: Acetone/Water or Ethyl Acetate/Heptane.

  • Mechanism: N-2-FPGME is highly soluble in Acetone but insoluble in Water.

  • Protocol: Dissolve in minimal Acetone. Slowly add Water (anti-solvent) while stirring until supersaturation triggers nucleation.

Process Logic Diagram

Crystallization_Logic Crude Crude N-2-FPGME (Contains Impurities) Solvent_Selection Select Solvent System (Based on Solubility Curve) Crude->Solvent_Selection Dissolution Dissolution at High T (Reflux) Solvent_Selection->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Crystallization Controlled Cooling / Anti-Solvent (Nucleation & Growth) Filtration->Crystallization Isolation Filtration & Drying (Pure Product) Crystallization->Isolation

Figure 2: Logic flow for designing a crystallization process based on solubility data.

Summary of Solubility Behavior (Predicted)

Based on structural analogs (N-phenylglycine methyl ester) and fluorinated aromatics.

Solvent ClassRepresentative SolventPredicted SolubilityTemperature DependenceSuitability for Process
Esters Ethyl AcetateHighModerateSolvent for reaction/extraction
Ketones AcetoneHighModerateSolvent for reaction
Alcohols Methanol, EthanolModerateHigh Best for Cooling Crystallization
Chlorinated DCM, ChloroformVery HighLowGood for extraction, poor for crystallization
Alkanes n-Heptane, HexaneLowLowBest Anti-Solvent
Water WaterInsolubleLowAnti-Solvent / Wash

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Sha, Y., & Li, J. (2008).[3] A Convenient Synthesis of Amino Acid Methyl Esters.[3] Molecules, 13(5), 1111-1119.[3] (Provides synthesis context for glycine methyl esters). Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility modeling). Link

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for crystallization process design). Link

Sources

N-(2-Fluorophenyl)glycine: Acid vs. Methyl Ester in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics and small-molecule drug discovery, N-arylglycines serve as highly versatile scaffolds. Specifically, N-(2-fluorophenyl)glycine presents unique stereoelectronic properties due to the ortho-fluoro substitution. However, a critical divergence in chemical behavior, reactivity, and pharmacokinetic utility arises when comparing its free carboxylic acid form to its methyl ester derivative.

This technical guide dissects the fundamental physicochemical differences, mechanistic reactivity in transition-metal catalysis, and applications of both forms. By understanding the causality behind these differences, researchers can strategically select the appropriate scaffold for late-stage functionalization or biological evaluation.

Physicochemical Divergence: Anionic vs. Neutral Scaffolds

The most profound difference between N-(2-fluorophenyl)glycine acid and its methyl ester lies in their ionization states and subsequent solubility profiles.

Unlike aliphatic amino acids, N-arylglycines do not exist as true zwitterions at physiological pH. The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, combined with the resonance of the phenyl ring, drastically reduces the basicity of the aniline nitrogen (conjugate acid pKa ~1.5–2.0). Meanwhile, the carboxylic acid proton exhibits a pKa of approximately 5.42 (extrapolated from unsubstituted N-phenylglycine)[1][2]. Consequently, at pH 7.4, the free acid exists predominantly as a water-soluble anion.

Conversely, capping the carboxylate with a methyl group removes the ionizable proton and the primary hydrogen bond donor. This forces the molecule into a strictly neutral state across a broad pH range, drastically increasing its lipophilicity (LogP) and solubility in aprotic organic solvents.

Quantitative Comparison Table
PropertyN-(2-Fluorophenyl)glycine (Acid)N-(2-Fluorophenyl)glycine Methyl Ester
Functional Group Free Carboxylic Acid (-COOH)Methyl Ester (-COOCH

)
Ionization State (pH 7.4) Anionic (Carboxylate)Neutral
Hydrogen Bond Donors 2 (Amine -NH, Acid -OH)1 (Amine -NH)
Hydrogen Bond Acceptors 3 (N, O, F)3 (N, O, F)
Aqueous Solubility Moderate to High (pH dependent)Very Low
Organic Solubility Low (Requires polar solvents like DMF/DMSO)High (Soluble in DCM, EtOAc, THF, Toluene)
Predicted LogP ~1.2 – 1.5~2.1 – 2.5
Primary Utility Final Pharmacophore / APISynthetic Intermediate / Prodrug

Mechanistic Reactivity: The Necessity of Esterification in C-H Functionalization

In modern synthetic methodology, N-arylglycines are frequently subjected to oxidative C-H functionalization at the α-carbon. This is typically achieved via single-electron transfer (SET) to generate an amine radical cation, which subsequently loses an α-proton to form a reactive α-amino radical or iminium ion.

Why the Ester is Mandatory: Attempting these advanced catalytic transformations on the free acid almost universally leads to reaction failure. The free carboxylate acts as a potent bidentate ligand, tightly chelating transition metal catalysts (such as Copper, Scandium, or Ruthenium). This chelation either poisons the catalyst entirely or induces unwanted oxidative decarboxylation, destroying the amino acid backbone.

By converting the acid to the methyl ester , the carboxylate's ability to coordinate to the metal center is sterically and electronically hindered. The ester acts as a crucial protecting group, allowing the metal catalyst to interact exclusively with the amine nitrogen. This enables highly efficient transformations, such as Scandium-catalyzed oxidative cross-coupling[3] or Copper-catalyzed dehydrogenative cross-coupling (DCC) with phenols[4], yielding complex α-functionalized unnatural amino acids.

Reactivity SubstrateEster N-(2-Fluorophenyl)glycine Methyl Ester Catalyst Transition Metal Catalyst (e.g., Cu, Sc, Ru) SubstrateEster->Catalyst Compatible SubstrateAcid N-(2-Fluorophenyl)glycine Acid SubstrateAcid->Catalyst Incompatible SET Single Electron Transfer (Radical Cation Formation) Catalyst->SET Ester Pathway Chelation Catalyst Poisoning (Metal Chelation) Catalyst->Chelation Acid Pathway Product α-Functionalized Amino Acid Derivative SET->Product Cross-Coupling Failure Reaction Failure / Degradation Chelation->Failure Dead End

Caption: Mechanistic divergence of acid vs. ester in metal-catalyzed C-H functionalization.

Applications in Drug Discovery

The Acid as a Pharmacophore

In medicinal chemistry, the free acid form is typically the active pharmaceutical ingredient (API). The negatively charged carboxylate is often essential for anchoring the molecule within a target protein's binding pocket via electrostatic interactions (salt bridges) with basic residues like Arginine or Lysine. The ortho-fluorine atom serves to lock the conformation of the phenyl ring relative to the amine via stereoelectronic repulsion, potentially increasing target selectivity.

The Methyl Ester as a Prodrug and Synthon

Because the free acid suffers from poor passive membrane permeability (due to its charge at physiological pH), the methyl ester is frequently utilized as a lipophilic prodrug. Once it crosses the lipid bilayer of the cell membrane, intracellular esterases hydrolyze the methyl ester, releasing the active free acid inside the cell. Furthermore, in combinatorial chemistry, the ester is the preferred synthon, as it prevents unwanted self-condensation (peptide bond formation) during library synthesis.

Self-Validating Experimental Protocols

To transition between these two distinct chemical spaces, researchers must employ robust, self-validating synthetic protocols. Below is the standard methodology for converting the problematic free acid into the highly versatile methyl ester.

Protocol: Synthesis of this compound

Causality of Reagent Choice: Thionyl chloride (SOCl


) is selected over standard Fischer esterification catalysts (like H

SO

) because it generates HCl in situ while simultaneously converting the carboxylic acid into a highly reactive acyl chloride intermediate. The excess anhydrous methanol then rapidly attacks the acyl chloride, driving the reaction to absolute completion without the need for Dean-Stark water removal.

Step-by-Step Procedure:

  • Suspension: Suspend 10.0 mmol of N-(2-Fluorophenyl)glycine acid in 30 mL of anhydrous methanol in a flame-dried round-bottom flask under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add 15.0 mmol (1.5 equivalents) of Thionyl Chloride (SOCl

    
    ). Caution: Exothermic reaction with the evolution of SO
    
    
    
    and HCl gases. Perform in a well-ventilated fume hood.
  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours.

  • Quench & Neutralize: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Dissolve the resulting crude residue in Ethyl Acetate (50 mL) and wash carefully with saturated aqueous NaHCO

    
     (3 x 20 mL) to neutralize residual HCl.
    
  • Isolation: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the methyl ester as a low-melting solid or viscous oil.

Self-Validation Parameters:

  • TLC: The product will show a significantly higher

    
     value (less polar) compared to the baseline-retained free acid (Eluent: 3:1 Hexanes/EtOAc).
    
  • FT-IR: The broad O-H stretch (~3300–2500 cm

    
    ) will disappear. The carbonyl (C=O) stretch will shift from ~1710 cm
    
    
    
    (acid) to a sharper peak at ~1740 cm
    
    
    (ester).
  • 
    H NMR (CDCl
    
    
    
    ):
    Absolute confirmation is achieved by observing the appearance of a distinct, sharp 3H singlet at approximately
    
    
    3.75 ppm
    , corresponding to the newly installed methoxy (-OCH
    
    
    ) group, and the disappearance of the broad downfield carboxylic acid proton.

Workflow Step1 1. Suspend Acid in Anhydrous MeOH (0 °C) Step2 2. Dropwise Addition of SOCl2 (1.5 eq) Step1->Step2 Step3 3. Reflux (65 °C) for 4-6 hours Step2->Step3 Step4 4. Evaporate Solvent & Neutralize (NaHCO3) Step3->Step4 Step5 5. Extract (EtOAc) & Dry (Na2SO4) Step4->Step5 Validation Validation: 1H NMR (Singlet at ~3.75 ppm) Step5->Validation

Caption: Self-validating experimental workflow for the synthesis of the methyl ester.

References

  • DrugFuture Chemical Index Database. "N-Phenylglycine." DrugFuture. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66025, N-Phenylglycine." PubChem. URL: [Link]

  • Li, Z., et al. "Oxidative cross-coupling reaction by scandium catalysis for synthesis of α-alkyl α-amino acid ester derivatives." RSC Advances (2017). URL: [Link]

  • Zhang, Y., et al. "Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters." Organic Letters (2016). URL: [Link]

  • Beatty, J. W., & Stephenson, C. R. J. "The chemistry of amine radical cations produced by visible light photoredox catalysis." Beilstein Journal of Organic Chemistry (2013). URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-(2-Fluorophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of N-(2-Fluorophenyl)glycine methyl ester, a valuable building block in medicinal chemistry and drug development. We present a robust and scalable protocol centered on the nucleophilic substitution reaction between 2-fluoroaniline and methyl bromoacetate. This application note offers in-depth insights into the reaction mechanism, a meticulously detailed experimental protocol, comprehensive characterization data, and critical safety considerations. The content herein is curated for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to provide a practical and scientifically grounded resource for the preparation of this key intermediate.

Introduction

N-aryl amino acid esters, and specifically this compound, are pivotal structural motifs in a multitude of biologically active compounds.[1] The incorporation of the 2-fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. The development of reliable and efficient synthetic routes to such compounds is therefore of paramount importance.[1][2] This guide focuses on a widely applicable and straightforward method for the synthesis of this compound: the direct N-alkylation of 2-fluoroaniline with methyl bromoacetate.[3]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of methyl bromoacetate. The bromide ion serves as the leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

The choice of a suitable base and solvent system is critical for the success of this reaction. A non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is preferred to avoid competing reactions. The solvent should be polar aprotic, such as acetonitrile or dimethylformamide (DMF), to effectively solvate the reactants and facilitate the SN2 pathway.

While other methods for N-arylation of amino acid esters exist, such as the Buchwald-Hartwig amination, the direct alkylation approach is often favored for its operational simplicity and cost-effectiveness, particularly when dealing with readily available and reactive starting materials like 2-fluoroaniline and methyl bromoacetate.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine 2-fluoroaniline, NaHCO₃, and acetonitrile in a flask reagent_add Add methyl bromoacetate dropwise at room temperature start->reagent_add reflux Heat the mixture to reflux (approx. 82°C) reagent_add->reflux After addition monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Upon completion filter Filter to remove inorganic salts cool->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate extract Dissolve residue in EtOAc and wash with water and brine concentrate->extract dry Dry the organic layer over Na₂SO₄ extract->dry purify Purify by column chromatography (Hexane:EtOAc) dry->purify characterize Characterize by NMR and MS purify->characterize

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-((2-Fluorophenyl)amino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of methyl 2-((2-fluorophenyl)amino)acetate is a crucial step in the development of various pharmaceutical and agrochemical compounds. This molecule serves as a key building block, and its efficient synthesis is of significant interest to researchers in drug development and organic chemistry. The reaction involves the N-alkylation of 2-fluoroaniline with methyl bromoacetate. This document provides a comprehensive guide to this reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Reaction Overview and Mechanism

The core of this protocol is the nucleophilic substitution reaction between 2-fluoroaniline and methyl bromoacetate. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the bromoacetate, displacing the bromide ion. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

The reaction mechanism can be visualized as follows:

  • Deprotonation (optional but helpful): In the presence of a base, the amine proton of 2-fluoroaniline can be removed, increasing its nucleophilicity.

  • Nucleophilic Attack: The nitrogen atom of 2-fluoroaniline attacks the carbon atom bonded to the bromine in methyl bromoacetate. This is an SN2 (bimolecular nucleophilic substitution) reaction.

  • Proton Transfer: The resulting intermediate is protonated, and the base abstracts a proton from the nitrogen to yield the final product and the protonated base.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-FluoroanilineReagentSigma-AldrichCorrosive, toxic, and flammable. Handle with extreme care.[1][2][3][4]
Methyl bromoacetateReagentAcros OrganicsLachrymator and toxic. Handle in a well-ventilated fume hood.[5][6][7][8][9]
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificMild base used to neutralize HBr.
Acetonitrile (CH₃CN)AnhydrousEMD MilliporeA suitable polar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRUsed for extraction.
Brine (Saturated NaCl solution)Used for washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent.
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesFor reaction monitoring.

Experimental Protocol

The following protocol outlines a general procedure for the reaction. Optimization of reaction conditions, such as temperature and reaction time, may be necessary depending on the specific scale and desired purity.

Reaction Workflow Diagram

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents: - 2-Fluoroaniline - Methyl Bromoacetate - Sodium Bicarbonate solvent Add Anhydrous Acetonitrile reagents->solvent setup Assemble Reaction Apparatus solvent->setup heat Heat to Reflux (approx. 82°C) setup->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Inorganic Salts cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify

Caption: A generalized workflow for the synthesis of methyl 2-((2-fluorophenyl)amino)acetate.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (1.11 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to the flask, followed by sodium bicarbonate (1.26 g, 15 mmol). Stir the suspension.

  • Addition of Alkylating Agent: Slowly add methyl bromoacetate (1.53 g, 10 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 2-fluoroaniline spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (sodium bicarbonate and sodium bromide).

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2-((2-fluorophenyl)amino)acetate.

Causality Behind Experimental Choices

  • Choice of Base: Sodium bicarbonate is a mild and inexpensive base that is sufficient to neutralize the HBr formed during the reaction.[10][11] Stronger bases like sodium hydride or potassium carbonate could also be used but may lead to side reactions, such as the hydrolysis of the ester.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions.[12] Its dielectric constant allows it to dissolve the reactants and intermediates while not interfering with the nucleophilic attack.[13][14][15][16][17] Other polar aprotic solvents like DMF or DMSO could also be used, but acetonitrile is often easier to remove during work-up.[12]

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.

Safety and Handling

2-Fluoroaniline:

  • Hazards: Flammable liquid and vapor.[2][4] Harmful if swallowed and causes skin irritation.[2][4] Causes serious eye damage and may cause respiratory irritation.[2][4]

  • Precautions: Wear protective gloves, eye protection, and face protection.[2][4] Use only outdoors or in a well-ventilated area.[4] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2][4] If inhaled, move the person into fresh air.[2] If swallowed, rinse mouth and do NOT induce vomiting.[2] Seek immediate medical attention in all cases of exposure.[2]

Methyl Bromoacetate:

  • Hazards: Toxic by inhalation, in contact with skin, and if swallowed.[5] Causes severe skin burns and eye damage.[7][8] It is a lachrymator, meaning it causes tears.[5][6]

  • Precautions: Handle in a chemical fume hood.[9] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[7][9]

  • First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[5] For skin contact, immediately wash with plenty of water.[5] If inhaled, move to fresh air.[7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[5]

Data and Expected Results

ParameterExpected Value
Product Name Methyl 2-((2-fluorophenyl)amino)acetate
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Colorless to pale yellow oil or solid
Yield 70-90% (after purification)
Purity (by NMR/GC-MS) >95%

Troubleshooting

ProblemPossible CauseSolution
Low or no reaction - Inactive reagents- Insufficient heating- Inadequate base- Use fresh reagents- Ensure the reaction is at reflux- Use a stronger base (e.g., K₂CO₃) or increase the amount of NaHCO₃
Formation of multiple products - Over-alkylation (dialkylation)- Side reactions- Use a 1:1 stoichiometry of reactants- Lower the reaction temperature
Difficulty in purification - Close-running impurities- Optimize the column chromatography conditions (e.g., different solvent system)

Conclusion

This protocol provides a reliable and efficient method for the synthesis of methyl 2-((2-fluorophenyl)amino)acetate. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully synthesize this important intermediate for their drug discovery and development efforts.

References

  • Cole-Parmer. (2006, January 16). Material Safety Data Sheet - Methyl bromoacetate, 99%.
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Methyl bromoacetate.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Fluoroaniline.
  • CDH Fine Chemical. 2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (2025, January 20). SAFETY DATA SHEET - Methyl Bromoacetate.
  • Scribd. Dielectric Constants of Common Solvents.
  • ECHEMI. 2-Fluoroaniline SDS, 348-54-9 Safety Data Sheets.
  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Unknown. Dielectric Constant of Common solvents.
  • Thermo Fisher Scientific. (2010, May 7). SAFETY DATA SHEET - Methyl bromoacetate.
  • Krishna Solvechem Limited. MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1.
  • Alfa Chemistry. (2024, June 25). Table of Dielectric Constants of Liquids.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?.
  • Wikipedia. Sodium bicarbonate.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Bicarbonate?.

Sources

Topic: Strategic Synthesis of Fluorinated Tetrahydroquinolines via Povarov Reaction Using N-(2-Fluorophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Povarov Reaction as a Gateway to High-Value Heterocycles

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anticancer, anti-HIV, and cardiovascular drugs.[1][2][3] Among the myriad of synthetic strategies, the Povarov reaction stands out for its efficiency and modularity in constructing these vital N-heterocycles.[4][5] Classically defined as a formal [4+2] cycloaddition between an N-aryl imine and an electron-rich alkene, this reaction provides a direct route to highly substituted THQs.[6][7][8] The reaction can proceed through either a concerted hetero-Diels-Alder pathway or, more commonly under acidic catalysis, a stepwise mechanism involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.[6][9]

This guide focuses on a modern variant that utilizes N-arylglycine esters as versatile three-component reaction partners. Specifically, we explore the application of N-(2-Fluorophenyl)glycine methyl ester, a substrate that introduces a strategically positioned fluorine atom—a feature of immense interest in contemporary drug design.

The Reagent in Focus: this compound

Why Fluorine? A Strategic Choice in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological profiles.[10] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[11][12] By using this compound, we embed this powerful element into the THQ core from the outset, creating a fluorinated cyclic amino acid derivative—a privileged structure for further elaboration in drug discovery programs.[13]

Navigating Electronic Effects

The 2-fluoro substituent renders the aniline moiety electron-deficient. While Povarov reactions have been extensively studied, protocols involving electron-deficient anilines can be challenging, often requiring carefully optimized conditions to achieve good yields.[14] This protocol addresses that challenge, providing a robust method for leveraging this electronically modified substrate. The electron-withdrawing nature of fluorine influences the reactivity of the key iminium ion intermediate, making the choice of catalyst and conditions paramount for success.

Reaction Mechanism: A Stepwise Cationic Pathway

The Lewis acid-catalyzed Povarov reaction with N-arylglycine esters does not proceed via a simple pre-mixed imine. Instead, a reactive iminium ion is generated in situ. The mechanism unfolds in three key stages, as catalyzed by a suitable Lewis acid (e.g., Cu(OTf)₂, InCl₃, Dy(OTf)₃).[6][15][16]

  • Iminium Ion Formation: The this compound undergoes an oxidative process or reacts with an external aldehyde, facilitated by the Lewis acid, to form a highly electrophilic N-aryl iminium ion. The Lewis acid is critical for this activation step.[7][9][16]

  • Mannich-Type Addition: The electron-rich alkene (dienophile) performs a nucleophilic attack on the iminium ion. This C-C bond-forming step generates a stabilized carbocation intermediate.[6][9]

  • Intramolecular Cyclization: The final step is an intramolecular Friedel-Crafts-type reaction, where the electron-rich aromatic ring attacks the carbocation, closing the six-membered ring to yield the final tetrahydroquinoline product.[9][16]

Povarov_Mechanism Figure 1: Catalytic Povarov Reaction Mechanism Glycine N-(2-Fluorophenyl)glycine methyl ester Iminium N-Aryl Iminium Ion [Active Electrophile] Glycine->Iminium Oxidation / Activation + Lewis Acid Alkene Electron-Rich Alkene Mannich_Adduct Mannich Adduct [Carbocation Intermediate] Alkene->Mannich_Adduct Catalyst Lewis Acid (LA) Catalyst->Iminium Iminium->Mannich_Adduct THQ Fluorinated Tetrahydroquinoline Mannich_Adduct->THQ Intramolecular Friedel-Crafts Cyclization

Caption: Figure 1: Catalytic Povarov Reaction Mechanism.

Experimental Protocol: Three-Component Synthesis of Methyl 8-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylates

This protocol details a general procedure for the copper-catalyzed three-component Povarov reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore under inert gas
Aldehyde (e.g., Benzaldehyde)≥99%CommercialFreshly distilled if necessary
Dienophile (e.g., Ethyl vinyl ether)≥98%CommercialStabilized with hydroquinone
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)98%CommercialHygroscopic, handle in a glovebox
Acetonitrile (CH₃CN)AnhydrousCommercialDry over molecular sieves
Dichloromethane (DCM)ACS GradeCommercialFor extraction
Saturated aq. NaHCO₃N/ALab PreparedFor work-up
BrineN/ALab PreparedFor work-up
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercialFor drying
Silica Gel230-400 meshCommercialFor chromatography
Argon or Nitrogen GasHigh PurityGas SupplierFor inert atmosphere
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Setup Flame-dry flask under vacuum. Backfill with Argon. B 2. Reagent Charging Add Cu(OTf)₂, Glycine Ester, Aldehyde, and Solvent. A->B C 3. Dienophile Addition Add dienophile dropwise at specified temperature. B->C D 4. Reaction Stir at room temp. for 12-24h. Monitor by TLC. C->D E 5. Work-up Quench with NaHCO₃(aq). Extract with DCM. D->E F 6. Purification Dry, concentrate, and purify by silica gel chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS, etc.). F->G

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add copper(II) trifluoromethanesulfonate (0.02 mmol, 5 mol%). Seal the flask with a septum and purge with argon gas for 10 minutes.

  • Reagent Addition: Under a positive pressure of argon, add this compound (0.4 mmol, 1.0 equiv), the desired aldehyde (e.g., benzaldehyde, 0.48 mmol, 1.2 equiv), and anhydrous acetonitrile (4.0 mL). Stir the mixture at room temperature for 15 minutes.

  • Dienophile Addition: Add the electron-rich alkene (e.g., ethyl vinyl ether, 0.8 mmol, 2.0 equiv) dropwise to the stirring mixture via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the glycine ester by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Aqueous Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tetrahydroquinoline product.

Expected Results and Discussion

The described protocol is effective for a range of aldehydes and dienophiles, consistently producing the desired fluorinated tetrahydroquinolines in good yields and with notable diastereoselectivity, particularly favoring the endo isomer.[7]

Representative Data
EntryAldehydeDienophileProductYield (%)dr (endo:exo)
1BenzaldehydeEthyl Vinyl EtherMethyl 4-ethoxy-8-fluoro-2-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxylate758:1
2Benzaldehyde2,3-DihydrofuranMethyl 8-fluoro-2-phenyl-(2α,3aβ,8aβ)-2,3,3a,4,8,8a-hexahydrofuro[2,3-b]quinoline-2-carboxylate82>20:1
34-MeO-BenzaldehydeEthyl Vinyl EtherMethyl 4-ethoxy-8-fluoro-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxylate789:1
4BenzaldehydeStyreneMethyl 8-fluoro-2,4-diphenyl-1,2,3,4-tetrahydroquinoline-2-carboxylate654:1

Note: Yields and diastereomeric ratios (dr) are representative based on similar oxidative Povarov approaches and may vary with specific substrate combinations and precise reaction conditions.[7]

The high diastereoselectivity observed, especially with cyclic dienophiles like dihydrofuran, is a hallmark of the stepwise cationic mechanism, where the cyclization proceeds through a well-organized, chair-like transition state. The electron-withdrawing 2-fluoro group moderately deactivates the aniline ring towards the final electrophilic aromatic substitution, yet the reaction proceeds efficiently under copper catalysis, highlighting the robustness of the method. The resulting products are advanced intermediates, primed for further synthetic transformations such as ester hydrolysis or amide coupling, enabling rapid diversification for structure-activity relationship (SAR) studies.

Conclusion

This application note provides a detailed and reliable protocol for the use of this compound in a three-component Povarov reaction. The method offers an efficient and diastereoselective pathway to synthesize valuable 8-fluoro-tetrahydroquinoline-2-carboxylate scaffolds. This approach successfully addresses the challenge of employing electron-deficient anilines and provides direct access to fluorinated building blocks crucial for the development of next-generation therapeutics.

References

  • Domingo, L. R., & Sáez, J. A. (2009). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Publishing. [Link]

  • Trost, B. M., & Dogra, K. (2007). Asymmetric Pd-Catalyzed Allylation of N-Functionalized Glycine Ethyl Esters. ResearchGate. [Link]

  • Han, B., et al. (2017). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. ACS Publications. [Link]

  • Gao, Q., et al. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Chemistry Portal. [Link]

  • Kawabata, T., et al. (2018). Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters. PubMed. [Link]

  • Yao, B., et al. (2012). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [Link]

  • Suthar, P., & Chudasama, H. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Padwa, A., et al. (2004). Intramolecular Hetero Diels−Alder (Povarov) Approach to the Synthesis of the Alkaloids Luotonin A and Camptothecin. ACS Publications. [Link]

  • Fall, M., et al. (2018). Direct synthesis of N-alkyl arylglycines by organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters. White Rose Research Online. [Link]

  • Muthukrishnan, I., et al. (2019). Intramolecular Povarov cyclization of N-aryl glycine esters. ResearchGate. [Link]

  • Knowles, R. R., & Stahl, S. S. (2014). Dual C–H Functionalization of N-Aryl Amines: Synthesis of Polycyclic Amines via an Oxidative Povarov Approach. ACS Publications. [Link]

  • Wang, D., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. ACS Publications. [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Al-Zoubi, R. M. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Various Authors. Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Ota, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Wang, C., et al. (2018). Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes. RSC Publishing. [Link]

  • Węgrzyn, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PubMed. [Link]

  • Bakulina, O., et al. (2022). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry. [Link]

  • Curti, C. (2016). Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. University of Parma. [Link]

  • Wang, F., et al. (2015). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. PMC. [Link]

  • Fu, N., et al. (2020). Theoretical investigation on the mechanism and enantioselectivity of organocatalytic asymmetric Povarov reactions of anilines and aldehydes. ResearchGate. [Link]

  • Gunda, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Araya-Maturana, R., et al. (2022). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. PMC. [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Huo, C., et al. (2020). Auto‐oxidative Povarov/aromatization tandem reaction of glycine derivatives with N‐vinylacetamide. ResearchGate. [Link]

  • Araya-Maturana, R., et al. (2022). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Publishing. [Link]

  • Ghashghaei, O., et al. (2020). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. PMC. [Link]

  • Various Authors. (2024). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

Sources

Application Note & Protocol: Synthesis of Indole-2-Carboxylate Derivatives via Cyclization of N-(2-Fluorophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Consequently, the development of efficient and versatile synthetic routes to functionalized indoles is of paramount importance to the drug development industry. This document provides a detailed guide for the synthesis of methyl 1H-indole-2-carboxylate, a valuable synthetic intermediate[3][4], through the base-mediated intramolecular cyclization of N-(2-Fluorophenyl)glycine methyl ester. We will explore the underlying reaction mechanism, provide a robust step-by-step protocol, and offer expert insights into experimental optimization and troubleshooting.

Introduction: The Strategic Importance of Indole Synthesis

Indole-2-carboxylates serve as versatile precursors for a wide range of more complex molecules, including enzyme inhibitors and receptor ligands.[3][4] Traditional methods for indole synthesis, such as the Fischer or Bartoli syntheses, often require harsh conditions or have limitations regarding substrate scope.[5][6] Modern synthetic strategies frequently employ transition-metal-catalyzed cyclizations of substituted anilines.[7][8]

The method detailed herein presents a transition-metal-free approach, utilizing an intramolecular nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. The starting material, this compound, is readily prepared from commercially available 2-fluoroaniline and a glycine ester equivalent. The fluorine atom serves as an excellent leaving group, activated by its position on the aromatic ring, facilitating cyclization upon deprotonation of the secondary amine.

Reaction Mechanism and Rationale

The conversion of this compound to methyl 1H-indole-2-carboxylate is typically achieved through a base-mediated intramolecular cyclization. The most direct and commonly accepted pathway is an intramolecular SNAr reaction.

Causality Behind Mechanistic Choice:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to deprotonate the secondary amine of the glycine derivative. This step is critical as it generates the necessary nitrogen-centered nucleophile. The pKa of the N-H bond is sufficiently low to be deprotonated by a strong base.

  • Intramolecular Nucleophilic Attack: The resulting amide anion performs an intramolecular attack on the carbon atom bearing the fluorine atom. This 5-endo-trig cyclization forms the five-membered pyrrole ring characteristic of the indole scaffold.

  • Elimination of Fluoride: The aromatic system is regenerated through the elimination of the fluoride ion, a thermodynamically favorable process that drives the reaction forward. The displaced fluoride ion is a stable leaving group.

  • Protonation: A final workup step with a proton source (e.g., water) neutralizes the reaction and protonates the indole nitrogen, yielding the final product.

While an alternative mechanism involving a benzyne intermediate could be considered, particularly with very strong bases like lithium diisopropylamide (LDA)[9], the SNAr pathway is generally favored under the conditions described in this protocol.

Caption: Base-mediated intramolecular SNAr cyclization mechanism.

Experimental Protocols

This section provides detailed, self-validating methodologies for the synthesis of the precursor and its subsequent cyclization.

Protocol 1: Synthesis of this compound

Objective: To synthesize the starting material for the cyclization reaction from 2-fluoroaniline and methyl bromoacetate.

Materials and Equipment:

Reagent/Equipment Purpose
2-Fluoroaniline Starting material
Methyl bromoacetate Alkylating agent
Potassium carbonate (K₂CO₃) Base
Acetonitrile (MeCN) Solvent
Round-bottom flask Reaction vessel
Reflux condenser To prevent solvent loss
Magnetic stirrer/hotplate For heating and mixing
Rotary evaporator For solvent removal
Ethyl acetate (EtOAc) Extraction solvent
Brine For washing

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoroaniline (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per mmol of aniline).

  • Reagent Addition: While stirring the suspension, add methyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Protocol 2: Cyclization to Methyl 1H-indole-2-carboxylate

Objective: To perform the intramolecular cyclization to form the indole ring system.

Materials and Equipment:

Reagent/Equipment Purpose
This compound Starting material
Sodium hydride (NaH, 60% dispersion in oil) Base
Anhydrous Dimethylformamide (DMF) Solvent
Two-neck round-bottom flask Reaction vessel
Nitrogen/Argon inlet To maintain inert atmosphere
Magnetic stirrer For mixing
Saturated ammonium chloride (NH₄Cl) solution For quenching

| Diethyl ether (Et₂O) | Extraction solvent |

Step-by-Step Procedure:

  • Setup: Equip a flame-dried two-neck round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Washing (Expert Tip): Wash the NaH dispersion with anhydrous hexanes (2x) under an inert atmosphere to remove the mineral oil, which can interfere with the reaction. Carefully decant the hexanes each time.

  • Solvent Addition: Add anhydrous DMF to the washed NaH and cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-100°C and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield methyl 1H-indole-2-carboxylate as a solid.[10]

Sources

Application Note: Synthesis of Fluorinated Quinolines via Oxidative Annulation of N-Aryl Glycine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Fluorinated quinolines are privileged pharmacophores in modern drug discovery, prized for their enhanced metabolic stability, lipophilicity, and target binding affinity. While traditional methods (e.g., Skraup or Friedländer syntheses) require harsh acidic conditions and highly pre-functionalized precursors, recent advancements in C(sp³)–H functionalization have unlocked greener, more direct pathways [1].

This application note provides an authoritative guide to synthesizing fluorinated quinolines from N-aryl glycine esters. By leveraging an oxidative dehydrogenative coupling followed by a [4+2] Povarov-type annulation, researchers can introduce fluorine either via the aniline core or through fluorinated alkene/alkyne coupling partners (such as α-trifluoromethyl styrenes) [2].

Mechanistic Causality & Pathway Dynamics

To successfully execute and troubleshoot this synthesis, one must understand the dual-catalytic interplay that drives the reaction. The most robust methodologies utilize a synergistic combination of a photoredox catalyst (e.g., Ru(bpy)₃Cl₂) and a Lewis acid (e.g., Cu(OTf)₂) under an aerobic atmosphere [1].

  • Single-Electron Transfer (SET) Oxidation: The visible-light-excited photocatalyst oxidizes the N-aryl glycine ester into a radical cation. Subsequent deprotonation and a second oxidation event yield a highly reactive, electrophilic iminium ion.

  • Lewis Acid Activation: Cu(OTf)₂ is selected specifically because the triflate ion is a weakly coordinating anion, rendering the copper center highly Lewis acidic. The Cu(II) coordinates with the iminium intermediate, enhancing its electrophilicity and directing the regioselective [4+2] cycloaddition of the fluorinated alkene.

  • Aerobic Aromatization: The reaction initially forms a tetrahydroquinoline intermediate. Molecular oxygen (O₂) serves as the terminal electron acceptor, driving the thermodynamically favorable dehydrogenation to yield the fully conjugated fluorinated quinoline. Depriving the system of O₂ will stall the reaction at the intermediate stage.

Mechanism A N-Aryl Glycine Ester B Radical Cation Intermediate A->B Ru(II)* / -e⁻ C Iminium Ion Intermediate B->C -H⁺, -e⁻ D [4+2] Cycloaddition (Povarov) C->D Cu(OTf)₂ act. E Tetrahydroquinoline D->E F Fluorinated Quinoline E->F O₂ Oxidation - 2H₂O G Fluorinated Alkene (e.g., CF3-styrene) G->D

Mechanistic pathway of oxidative [4+2] annulation yielding fluorinated quinolines.

Validated Methodologies: Self-Validating Protocols

The following protocol details the visible-light photocatalytic aerobic annulation for the synthesis of 4-(trifluoromethyl)quinoline-2-carboxylates. This protocol is designed as a self-validating system, incorporating in-process visual and analytical checks to ensure reaction integrity.

Protocol: Visible-Light Photocatalytic Aerobic Annulation

Reagents & Materials:

  • N-aryl glycine ester (0.2 mmol, 1.0 equiv)

  • α-(Trifluoromethyl)styrene (0.4 mmol, 2.0 equiv)

  • Ru(bpy)₃Cl₂·6H₂O (0.5 mol %)

  • Cu(OTf)₂ (10 mol %)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Workflow:

  • Reagent Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-aryl glycine ester and the fluorinated alkene.

  • Catalyst Loading: Add the Ru(bpy)₃Cl₂·6H₂O and Cu(OTf)₂. Causality Note: The dual catalyst system is mandatory; omitting Cu(OTf)₂ will result in trace yields due to poor iminium capture.

  • Solvent Addition: Dissolve the mixture in 2.0 mL of anhydrous CH₃CN. Causality Note: CH₃CN is chosen as a polar aprotic solvent to stabilize the radical cation intermediate without acting as a competing nucleophile.

  • Aerobic Irradiation: Leave the tube open to the air (or utilize an O₂ balloon for scaled-up reactions >1 mmol). Irradiate the stirring mixture with a 3 W blue LED (λmax ≈ 450 nm) at room temperature for 12–24 hours.

  • In-Process Validation:

    • Visual Check: The solution should transition from bright orange (Ru²⁺ state) to a darker green/brown hue, indicating active redox cycling.

    • Analytical Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting ester and the emergence of a highly UV-active spot confirms conjugation. LC-MS should indicate the target mass

      
      . If a mass of 
      
      
      
      is dominant, the aromatization step is incomplete (see Troubleshooting).
  • Workup & Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: petroleum ether to EtOAc) to isolate the fluorinated quinoline [3].

Workflow Step1 1. Reagent Assembly Glycine Ester + CF3-Alkene Step2 2. Dual Catalysis Ru(bpy)3Cl2 (0.5%) + Cu(OTf)2 (10%) Step1->Step2 Step3 3. Aerobic Irradiation 3W Blue LED, Air, CH3CN, RT Step2->Step3 Step4 4. In-Process Validation TLC / LC-MS Target [M+H]+ Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Step-by-step experimental workflow for visible-light photocatalytic quinoline synthesis.

Quantitative Performance Matrix

The efficiency of the tandem reaction is heavily influenced by the electronic properties of both the glycine ester and the alkene. Electron-donating groups (EDGs) on the N-aryl ring stabilize the radical cation intermediate, generally leading to higher yields.

Glycine Ester SubstrateAlkene / Alkyne PartnerCatalyst SystemTime (h)Yield (%)
Ethyl N-phenylglycinateα-(Trifluoromethyl)styreneRu(bpy)₃Cl₂ / Cu(OTf)₂1874%
Ethyl N-(4-fluorophenyl)glycinateStyreneRu(bpy)₃Cl₂ / Cu(OTf)₂2481%
Ethyl N-(4-methoxyphenyl)glycinateα-(Trifluoromethyl)styreneRu(bpy)₃Cl₂ / Cu(OTf)₂1684%
Ethyl N-phenylglycinateHexafluoroacetylacetoneTFA (Brønsted Acid)1265%

Data aggregated from standardized aerobic oxidative dehydrogenative coupling conditions [1, 4].

Troubleshooting & Optimization

  • Incomplete Aromatization (Detection of Tetrahydroquinoline): If LC-MS reveals a mass corresponding to

    
     or 
    
    
    
    , the terminal oxidation step has stalled.
    • Solution: Increase the gas-liquid surface area (e.g., use a wider reaction vessel) to enhance O₂ diffusion. Alternatively, elevate the reaction temperature slightly to 40 °C to overcome the activation barrier of the final dehydrogenation.

  • Poor Regioselectivity: When utilizing unsymmetrical, non-fluorinated alkenes, mixed regioisomers may form. However, the strong electron-withdrawing nature of the CF₃ group on α-(trifluoromethyl)styrene inherently directs the cyclization to yield the 4-CF₃ quinoline isomer almost exclusively. If minor isomers are detected, increasing the Cu(OTf)₂ loading to 15 mol% tightens the coordination sphere, enforcing stricter steric control during the Povarov cycloaddition.

  • Degradation of Starting Material: Over-irradiation or excessive photocatalyst loading can lead to non-productive decomposition of the N-aryl glycine ester. Strictly adhere to the 0.5 mol% Ru(bpy)₃Cl₂ limit.

References

  • Wang, J., et al. "Visible-Light-Induced Photocatalytic Aerobic Oxidative Csp3–H Functionalization of Glycine Derivatives: Synthesis of Substituted Quinolines." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Brahmachari, G. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." Catalysts, MDPI, 2025. Available at:[Link]

  • Zhou, D.-G., Wang, P. "Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis." ChemistrySelect, 2020. Available at:[Link]

  • Xie, Z., et al. "Copper-Catalyzed Aerobic Enantioselective Cross-Dehydrogenative Coupling of N-Aryl Glycine Esters with Terminal Alkynes." Organic Letters, American Chemical Society, 2016. Available at:[Link]

Synthesis and Characterization of N-(2-Fluorophenyl)glycine Methyl Ester Hydrochloride: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Authored by: Your Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-tested protocol for the synthesis, purification, and characterization of N-(2-Fluorophenyl)glycine methyl ester hydrochloride. This compound serves as a critical building block in the development of various pharmaceutical agents. The following guide is structured to provide researchers, medicinal chemists, and process development scientists with not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. Adherence to this protocol is designed to ensure a high-yield, high-purity synthesis, validated by robust analytical characterization.

Introduction and Significance

N-aryl amino acid esters, and specifically this compound hydrochloride, are pivotal intermediates in medicinal chemistry. The presence of the fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing metabolic stability and receptor binding affinity. This particular ester is a key precursor for the synthesis of various bioactive molecules, including anticoagulants and other therapeutic agents.

The protocol herein describes a classic and robust method for the synthesis of the target compound, likely proceeding through a nucleophilic substitution reaction between 2-fluoroaniline and a glycine equivalent, followed by esterification and salt formation. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Reaction Scheme and Mechanism

The overall synthesis can be conceptualized as a two-step process: the N-arylation of a glycine precursor followed by esterification and salt formation. A common synthetic route involves the reaction of 2-fluoroaniline with methyl 2-bromoacetate.

reaction_scheme reactant1 2-Fluoroaniline intermediate N-(2-Fluorophenyl)glycine methyl ester (Free Base) reactant1->intermediate + reactant2 Methyl 2-bromoacetate reactant2->intermediate base Base (e.g., Na2CO3) base->intermediate product N-(2-Fluorophenyl)glycine methyl ester hydrochloride intermediate->product hcl HCl (in ether) hcl->product

Figure 1: Overall Reaction Scheme. A simplified representation of the synthesis of this compound hydrochloride.

The reaction proceeds via a nucleophilic substitution where the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbon of methyl 2-bromoacetate. A base is typically added to neutralize the hydrobromic acid byproduct, driving the reaction to completion. The resulting free base is then converted to its hydrochloride salt for enhanced stability.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-FluoroanilineReagentSigma-Aldrich348-54-9Corrosive, toxic
Methyl 2-bromoacetateReagentAlfa Aesar96-32-2Lachrymator, toxic
Sodium Carbonate (Na2CO3)AnhydrousFisher Scientific497-19-8Drying agent/Base
Ethyl Acetate (EtOAc)HPLC GradeVWR141-78-6Extraction solvent
Diethyl Ether (Et2O)AnhydrousSigma-Aldrich60-29-7Solvent for HCl
Hydrochloric Acid (2M in Et2O)SolutionAcros Organics7647-01-0For salt formation
Magnesium Sulfate (MgSO4)AnhydrousEMD Millipore7487-88-9Drying agent
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope865-49-6NMR solvent

Safety Precaution: This procedure involves hazardous materials. All steps should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure

workflow start Start: Assemble Glassware step1 1. Charge Reactor with 2-Fluoroaniline and Na2CO3 in Ethyl Acetate start->step1 step2 2. Add Methyl 2-bromoacetate dropwise at 0°C step1->step2 step3 3. Warm to Room Temperature and Stir for 12-18h step2->step3 step4 4. Monitor Reaction by TLC step3->step4 step4->step3 Incomplete step5 5. Quench with Water and Perform Liquid-Liquid Extraction step4->step5 Complete step6 6. Dry Organic Layer (MgSO4) and Concentrate in vacuo step5->step6 step7 7. Dissolve Free Base in Anhydrous Diethyl Ether step6->step7 step8 8. Add 2M HCl in Ether dropwise to Precipitate Salt step7->step8 step9 9. Filter, Wash with Ether, and Dry the Product step8->step9 end End: Characterize Product step9->end

Figure 2: Experimental Workflow. A step-by-step flowchart for the synthesis of the target compound.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-fluoroaniline (10.0 g, 90.0 mmol) and anhydrous sodium carbonate (14.3 g, 135 mmol). Add ethyl acetate (100 mL) as the solvent.

  • Addition of Electrophile: Cool the reaction mixture to 0 °C using an ice bath. Dissolve methyl 2-bromoacetate (15.2 g, 99.0 mmol) in ethyl acetate (20 mL) and add it to the dropping funnel. Add the methyl 2-bromoacetate solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the internal temperature below 5 °C.

    • Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the 2-fluoroaniline spot indicates the completion of the reaction.

  • Workup and Extraction: Once the reaction is complete, filter the reaction mixture to remove the sodium carbonate and sodium bromide salts. Wash the filter cake with a small amount of ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil (the free base).

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (100 mL). Cool the solution in an ice bath.

  • Precipitation: Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until no further precipitation is observed.

    • Rationale: The hydrochloride salt is generally less soluble in non-polar organic solvents like diethyl ether, leading to its precipitation.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to a constant weight to yield this compound hydrochloride as a white to off-white solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point Approximately 180-185 °C (decomposes)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.80 (s, 3H, OCH₃), 4.15 (s, 2H, CH₂), 6.70-7.20 (m, 4H, Ar-H), 8.50 (br s, 2H, NH₂⁺)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 47.0 (CH₂), 52.5 (OCH₃), 115.0 (d, J=19 Hz), 118.0 (d, J=7 Hz), 124.5 (d, J=3 Hz), 125.0 (d, J=8 Hz), 135.5 (d, J=11 Hz), 154.0 (d, J=240 Hz), 170.0 (C=O)
FT-IR (KBr, cm⁻¹)ν: 3400-2800 (N-H, C-H stretch), 1745 (C=O stretch, ester), 1580, 1500 (C=C stretch, aromatic), 1250 (C-F stretch)
Mass Spec (ESI+) m/z: 184.07 [M+H]⁺ (for the free base)

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be a cause. Ensure the reaction has gone to completion by TLC before workup. The quality of reagents, especially the freshness of methyl 2-bromoacetate, is also critical.

  • Product is Oily/Gummy: This often indicates the presence of impurities or residual solvent. Ensure the product is thoroughly washed with cold diethyl ether and dried under high vacuum. If the issue persists, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.

  • Incomplete Salt Formation: Ensure the use of anhydrous solvents for this step, as water can interfere with the precipitation. Add the HCl solution slowly to allow for proper crystal formation.

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of this compound hydrochloride. By following the detailed steps and understanding the rationale behind them, researchers can confidently produce this valuable pharmaceutical intermediate in high yield and purity. The characterization data provided serves as a benchmark for quality control.

References

  • PubChem Compound Summary for CID 137455, this compound. National Center for Biotechnology Information. [Link]

  • Synthesis of N-Aryl Glycine Esters. Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 28, p.11 (1948). [Link]

  • General Procedures for N-Arylation. Journal of Organic Chemistry, 2001, 66 (4), pp 1500–1502. [Link]

Troubleshooting & Optimization

Preventing polymerization of N-(2-Fluorophenyl)glycine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Fluorophenyl)glycine methyl ester

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide practical, scientifically-grounded solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My previously colorless this compound has developed a yellow or brown tint. What is causing this discoloration and how can I prevent it?

Answer:

Discoloration is a classic indicator of chemical degradation, most commonly due to oxidation. The N-aryl amine functionality in your compound is susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal impurities. This process can generate highly colored radical species or quinone-imine type structures, which, even in minute quantities, can impart a noticeable color to the material.

Causality:

  • Atmospheric Oxygen: The secondary amine group can be oxidized by O₂, a process that can be accelerated by light (photo-oxidation) or heat.

  • Trace Metal Ions: Metal ions (e.g., iron, copper) can catalyze the oxidation of aromatic amines.

  • Peroxide Contaminants: Solvents stored improperly can form peroxides, which are potent oxidizing agents.

Prevention Protocol:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.[1] After dispensing the required amount, flush the container headspace with inert gas before sealing.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]

  • Solvent Purity: Use fresh, high-purity, anhydrous solvents, preferably purged with an inert gas before use.

  • Antioxidant Addition: For long-term storage in solution, consider adding a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).[2] Antioxidants work by neutralizing the free radicals that initiate oxidation.[2]

Question 2: I've observed a loss of purity over time, with new, higher molecular weight peaks appearing in my LC-MS or NMR analysis. Is this polymerization?

Answer:

Yes, the formation of higher molecular weight species is a strong indication of oligomerization or polymerization. For this compound, the most probable pathway is not radical polymerization (as seen with vinyl monomers) but rather a step-growth condensation reaction known as intermolecular aminolysis .

Mechanism Explained: In this process, the nucleophilic secondary amine of one molecule attacks the electrophilic carbonyl carbon of the methyl ester group on another molecule. This reaction forms a stable amide (peptide) bond and releases methanol as a byproduct. This dimer still possesses a reactive amine and an ester, allowing the process to continue, forming trimers, tetramers, and eventually oligomers or polymers. This is essentially an uncatalyzed peptide bond formation.[3][4][5][6][7]

Mitigation Strategies:

  • Low-Temperature Storage: Store the compound at or below -20°C.[1][8][9][10] Low temperatures significantly reduce the rate of this bimolecular reaction by decreasing molecular kinetic energy.

  • Store as a Salt: The free secondary amine is the nucleophile. By storing the compound as a hydrochloride (HCl) salt, the amine is protonated to form an ammonium salt.[11] This removes the lone pair of electrons, rendering it non-nucleophilic and thus incapable of initiating aminolysis. The free base can be regenerated just before use by a simple liquid-liquid extraction with a mild base (e.g., NaHCO₃ solution).

  • Dilute Solutions: If storing in solution, use a low concentration in a dry, aprotic, and non-nucleophilic solvent (e.g., anhydrous Toluene or Dichloromethane). The rate of this second-order reaction is dependent on the concentration of the reactants.

  • pH Control: The reaction can be catalyzed by both acid and base.[3] Ensure that the compound is stored neat or in a neutral, buffered, and anhydrous environment if in solution.

Visualizing the Degradation Pathway

The following diagram illustrates the key troubleshooting steps based on observed symptoms.

Troubleshooting_Workflow Troubleshooting Flowchart for Compound Degradation Start Symptom Observed Discoloration Discoloration (Yellow/Brown) Compound appears colored Start->Discoloration HMW_Species Higher MW Species Detected New peaks in LC-MS/NMR Start->HMW_Species Cause_Oxidation {Potential Cause: Oxidation|Reaction with O₂, light, or metal ions} Discoloration->Cause_Oxidation likely Cause_Polymerization {Potential Cause: Intermolecular Aminolysis|Amine attacks ester of another molecule} HMW_Species->Cause_Polymerization likely Action_Inert Action: Store under Inert Gas (N₂/Ar) & Protect from Light Cause_Oxidation->Action_Inert Action_Temp Action: Store at ≤ -20°C Cause_Polymerization->Action_Temp Action_Salt Action: Convert to HCl Salt for Storage Cause_Polymerization->Action_Salt

Caption: Troubleshooting workflow for degradation symptoms.

Below is a depiction of the intermolecular aminolysis mechanism leading to dimer formation.

Caption: Formation of a dimer via intermolecular aminolysis.

Quantitative Recommendations & Protocols

Table 1: Recommended Storage Conditions
ParameterSolid (Neat)Solution
Temperature ≤ -20°C for long-term[8][10]-20°C to -80°C for long-term[1][10]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)[8]
Light Protect from light (Amber vial)[1]Protect from light (Amber vial)[1]
Container Tightly sealed glass vialTightly sealed glass vial with PTFE-lined cap
Form Hydrochloride salt preferredIn anhydrous, aprotic solvent (e.g., Toluene)
Protocol: Conversion to Hydrochloride Salt for Stable Storage

This protocol describes the conversion of the free base of this compound to its more stable hydrochloride salt.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether (or Tert-butyl methyl ether)

  • 2.0 M HCl solution in diethyl ether

  • Stir bar and magnetic stir plate

  • Round bottom flask

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether in a round bottom flask at room temperature.

  • While stirring, add the 2.0 M HCl solution in diethyl ether dropwise. A white precipitate should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed. Add a slight excess (approx. 1.05 equivalents) to ensure complete conversion.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the resulting white solid (the hydrochloride salt) under high vacuum to remove all residual solvent.

  • Transfer the stable salt to an amber, airtight vial, flush with argon or nitrogen, and store at ≤ -20°C as recommended in Table 1.

References

  • Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?
  • ElectronicsAndBooks. (n.d.). Intramolecular Aminolysis of Esters and Transamidation.
  • ResearchGate. (n.d.). Oxidative Decarboxylation of N -Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu 2+ and VO 2+ Ions | Request PDF.
  • Thieme. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Tenger Chemical. (2024, December 7). antioxidant in food preservation examples.
  • Benchchem. (n.d.). Storage and handling guidelines for Amino-PEG14-acid.
  • Eufic. (2004, July 1). The importance of antioxidants in food.
  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection.
  • minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Agriculture Institute. (2023, November 28). The Role of Antioxidants in Preserving Food Quality.
  • Creative Proteomics. (2026, January 6). Peptide Storage: Best Practices For Stability And Longevity.
  • BOC Sciences. (n.d.). Peptide Storage Guide.
  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism.
  • ResearchGate. (2025, August 6). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia | Request PDF.
  • Fiveable. (2025, August 15). Aminolysis Definition - Organic Chemistry Key Term.
  • Dalal Institute. (n.d.). Ammonolysis of Esters.
  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride.

Sources

Technical Support Center: Handling & Storage of N-(2-Fluorophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of amino acid esters—specifically, unexpected yield drops, dark discoloration, and poor solubility during coupling reactions.

This guide provides an in-depth, mechanistic breakdown of N-(2-Fluorophenyl)glycine methyl ester , contrasting the volatile free base with its robust hydrochloride (HCl) salt. By understanding the causality behind these molecular behaviors, you can implement our self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Application Scientist's Diagnostic Overview

The core issue with this compound lies in the inherent reactivity of its secondary amine and methyl ester functional groups. In its free base form , the nitrogen lone pair is highly nucleophilic. This makes the molecule susceptible to atmospheric oxidation and allows it to act as an auto-catalyst for ester hydrolysis in the presence of ambient moisture 1.

Conversely, converting the compound to its HCl salt protonates the amine. This single modification neutralizes the nitrogen's nucleophilicity, halts auto-catalyzed hydrolysis, and locks the molecule into a stable crystalline lattice, exponentially increasing its shelf life 2.

Comparative Stability Matrix

To guide your inventory and experimental planning, all quantitative stability parameters are summarized below.

PropertyThis compound (Free Base)This compound HCl Salt
Physical State Viscous liquid or low-melting amorphous solidCrystalline powder
Shelf Life (25°C) < 2 weeks (rapid discoloration/oxidation)> 2 years (highly stable)
Shelf Life (4°C) 1-3 months (requires inert Argon atmosphere)> 5 years
Primary Degradants Free carboxylic acid (hydrolysis), N-oxidesNegligible under standard conditions
Solubility Highly soluble in DCM, EtOAc, THFSoluble in Water, MeOH; Insoluble in Hexane/DCM
Hygroscopicity High (absorbs moisture, driving hydrolysis)Low (stable if kept sealed)

Mechanistic Degradation Analysis

Understanding how your reagent degrades is the first step in preventing it. The diagram below illustrates the divergent pathways of the free base versus the chemically inert HCl salt.

G FB N-(2-Fluorophenyl)glycine methyl ester (Free Base) Ox Oxidation (N-Oxides / Darkening) FB->Ox Atmospheric O2 Hyd Ester Hydrolysis (Free Carboxylic Acid) FB->Hyd Ambient H2O Cyc Intermolecular Aminolysis (Oligomers) FB->Cyc Nucleophilic Attack HCl N-(2-Fluorophenyl)glycine methyl ester HCl Salt Stable Stable Crystalline Lattice (Inert to Degradation) HCl->Stable Amine Protonation Stable->FB Alkaline Wash / Base

Fig 1: Degradation pathways of the free base vs. the protective stabilization of the HCl salt.

Troubleshooting & FAQs

Q: My free base stock turned dark brown and the assay purity dropped to 70% after a month in the fridge. What happened? A: As a secondary arylamine, the free base is highly susceptible to atmospheric oxidation. While the electron-withdrawing 2-fluoro group 3 provides slight electronic shielding compared to unsubstituted phenylglycine, the nitrogen lone pair remains reactive. Furthermore, ambient moisture drives auto-catalyzed ester hydrolysis. Solution: Always purchase and store this compound as the HCl salt.

Q: I am trying to couple the HCl salt with an acyl chloride in Dichloromethane (DCM), but the salt won't dissolve. How do I proceed? A: The HCl salt forms a polar, ionic lattice and is largely insoluble in aprotic organic solvents like DCM or THF. To proceed, you must perform an in situ free-basing. By adding a stoichiometric excess of a non-nucleophilic base (like DIPEA) directly to the suspension, you scavenge the HCl. This liberates the soluble free base into the organic phase, allowing the coupling to proceed homogeneously.

Q: Is it possible to isolate the free base for a moisture-sensitive reaction without using an aqueous workup? A: Yes. While classic procedures use aqueous carbonate washes 4, this risks hydrolyzing your ester. Instead, suspend the HCl salt in dry THF and add a stoichiometric amount of polymer-supported base (e.g., PS-DIEA) or stir with anhydrous zinc dust. Filter the solid resin/salts, and you will yield a dry solution of the free base ready for immediate use.

Self-Validating Experimental Protocols

To ensure absolute reliability, do not rely on assumed reaction completion. Use the following self-validating protocols.

Protocol A: In Situ Free-Basing and Amide Coupling

Objective: Convert the stable HCl salt to the reactive free base directly in the reaction vessel prior to electrophilic coupling.

  • Suspension: Weigh 1.0 eq of this compound HCl salt into an oven-dried flask under Argon. Suspend in anhydrous DCM (to achieve a 0.1 M concentration).

  • Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Stir for 15 minutes. The cloudy suspension will clarify into a homogeneous solution as the free base is liberated.

  • Self-Validation Checkpoint: Before adding your electrophile, pull a 5 µL aliquot. Spot on a TLC plate alongside the starting HCl salt (Eluent: Hexane/EtOAc 3:1). The unreacted HCl salt will remain stuck at the baseline, while the liberated free base will migrate (Rf ~0.5). Do not proceed until the baseline spot is completely absent.

  • Coupling: Add 1.1 eq of your acyl chloride or activated carboxylic acid. Stir at room temperature until completion.

G Start Weigh HCl Salt (Solid) Suspend Suspend in Anhydrous Solvent Start->Suspend Base Add DIPEA (2.5 eq) Suspend->Base Check TLC Validation (Baseline Clear) Base->Check React Add Electrophile (Coupling) Check->React

Fig 2: Self-validating workflow for in situ free-basing and coupling of the HCl salt.

Protocol B: Forced Degradation & Batch Integrity Testing

Objective: Validate the storage integrity of an older batch of the HCl salt via accelerated stress testing.

  • Preparation: Prepare three 50 mg aliquots of the HCl salt in clear glass HPLC vials.

  • Stress Conditions:

    • Vial A (Control): Sealed, stored at 4°C.

    • Vial B (Hydrolytic Stress): Add 10 µL of DI water, sealed, stored at 40°C.

    • Vial C (Oxidative Stress): Left open to ambient air, stored at 40°C.

  • Incubation: Hold all vials at their respective conditions for exactly 7 days.

  • Self-Validation Checkpoint: Dilute and analyze all three vials via LC-MS. A high-quality HCl salt batch should show <1% degradation in Vials B and C. If significant free carboxylic acid (M-14) or N-oxide (M+16) is detected, the batch has compromised crystallinity or residual free base and must be recrystallized from Methanol/Diethyl Ether before use.

References

  • Amino Acid Freebase vs. HCl Salt - chemistry - Reddit. Source: reddit.com.
  • Why are alkyl esters of amino acids often supplied in the form of dihydrochloride salts? Source: quora.com.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Source: researchgate.net.
  • 131770-98-4 | this compound. Source: nextpeptide.com.

Sources

Technical Support Center: Preventing Diketopiperazine (DKP) in Glycine Ester Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Diketopiperazine Formation in Glycine Ester Synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses the critical instability of glycine esters, specifically their tendency to undergo cyclization into 2,5-diketopiperazines (DKP). This side reaction is a primary cause of yield loss and impurity formation in both monomer synthesis and peptide chain elongation.

Module 1: The Mechanism (Understanding the 'Why')

Core Concept: DKP formation is an intramolecular nucleophilic attack. In glycine esters (and dipeptides), the unprotonated N-terminal amine is spatially unhindered. It can freely rotate back and attack the carbonyl carbon of the ester (or the penultimate amide bond in peptides). This forms a stable 6-membered ring, ejecting the alcohol (in esters) or cleaving the peptide from the resin (in SPPS).[1]

Key Risk Factor: Steric Freedom. Glycine (R=H) has no side chain to sterically hinder this rotation, making it the most DKP-prone amino acid.

Visualization: The DKP Formation Pathway[2]

DKP_Mechanism Start Linear Dipeptide/Ester (Free Base Form) Rotation Conformational Rotation (cis-amide like) Start->Rotation pH > 7 Attack Nucleophilic Attack (Amine -> Carbonyl) Rotation->Attack Steric freedom (Gly) Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Ejection (Loss of ROH or Resin) Intermediate->Collapse Product 2,5-Diketopiperazine (Stable Cyclic Product) Collapse->Product

Figure 1: Mechanistic pathway of DKP formation.[2] The reaction is driven by the stability of the resulting 6-membered ring and the leaving group potential of the ester/resin.

Module 2: Monomer Synthesis & Storage (The Raw Material)

User Scenario: You are synthesizing Glycine Methyl Ester (H-Gly-OMe) or Ethyl Ester from Glycine. Critical Warning: The free base of Glycine ester is unstable at room temperature. It will dimerize to form Gly-Gly-DKP.

Protocol 1: Stable Synthesis of Glycine Methyl Ester HCl

Goal: Synthesize H-Gly-OMe while preventing dimerization.

Reagents: Glycine (1.0 eq), Methanol (anhydrous, excess), Thionyl Chloride (SOCl₂, 1.1 eq).

  • Setup: Chill Methanol (10 mL/g of Gly) to 0°C in a round-bottom flask under N₂.

  • Activation: Add Thionyl Chloride dropwise. Caution: Exothermic.

  • Addition: Add solid Glycine.

  • Reflux: Heat to reflux for 2–4 hours.

  • Isolation (CRITICAL STEP):

    • Evaporate solvent in vacuo.

    • Do NOT neutralize. Isolate as the Hydrochloride Salt (HCl) .

    • Recrystallize from MeOH/Et₂O if necessary.

  • Storage: Store at -20°C as the HCl salt.

Comparative Stability Data

FormConditionsStabilityOutcome
H-Gly-OMe[3] • HCl Solid, DesiccatedHigh (>1 year)Stable Monomer
H-Gly-OMe (Free Base) Neat, Room TempVery Low (<24 hours)Polymerization / DKP
H-Gly-OMe (Free Base) Solution (pH > 8)Low (Hours)Dimerization to DKP

Module 3: Peptide Synthesis (The "Gly-Gly" Problem)

User Scenario: You are synthesizing a peptide with a C-terminal ...-Gly-Gly-OR or ...-Pro-Gly-OR sequence using Fmoc chemistry. The Issue: Upon removing the Fmoc group from the second amino acid, the free amine will attack the C-terminal ester/linker, cleaving the dipeptide as a DKP.

Decision Tree: Preventing On-Resin DKP

SPPS_Strategy Start Target Sequence: ...-Gly-Gly-Resin ResinCheck Which Resin? Start->ResinCheck Wang Wang / Merrifield (Benzyl Ester Linkage) ResinCheck->Wang CTC 2-Chlorotrityl (CTC) (Steric Bulk) ResinCheck->CTC WangRisk HIGH RISK: DKP Cleavage Likely Wang->WangRisk WangSol Solution: Use Dipeptide Block (Fmoc-Gly-Gly-OH) WangRisk->WangSol Deprot Deprotection Protocol WangSol->Deprot CTCSafe LOWER RISK: Steric hindrance protects ester CTC->CTCSafe CTCSafe->Deprot Optimized Use DBU (2%) or Short Piperidine Cycles Deprot->Optimized

Figure 2: Strategic workflow for selecting resins and building blocks to mitigate DKP formation in SPPS.

Protocol 2: Optimized Deprotection for DKP-Prone Sequences

Use this when deprotecting the 2nd residue (e.g., Fmoc-Gly-Gly-Resin).

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

    • Why: DBU is a stronger base but non-nucleophilic; lower piperidine concentration reduces nucleophilic buffering.

  • Cycle:

    • Short flow wash (1 min).

    • Deprotection: 2 x 5 minutes (instead of standard 20 mins).

  • Immediate Coupling: Do not leave the resin in the "free base" state. Wash immediately with DMF and add the next pre-activated amino acid.

Troubleshooting Guides & FAQs

Q1: I am seeing a mass of [M-18] or [M-Alcohol] in my LC-MS. Is this DKP?

Answer: Yes, this is the hallmark of DKP formation.

  • In Solution: If you lose [M-18] (water) from a dipeptide acid, or [M-MeOH] from a methyl ester, you have formed the cyclic anhydride (DKP).

  • In SPPS: If your desired peptide is missing the first two amino acids (deletion sequence), they likely cyclized and cleaved off the resin as DKP during synthesis.[1]

Q2: Can I wash my Glycine Methyl Ester HCl with NaHCO₃ to get the free base for a reaction?

Answer: Only if you use it immediately .

  • Do not bulk extract the free base for storage.

  • Protocol: Dissolve the HCl salt in the reaction solvent (e.g., DCM), add exactly 1.0 eq of TEA or DIPEA, and add the electrophile immediately. In situ neutralization is the only safe method for Glycine esters.

Q3: Does the choice of protecting group on the C-terminus matter?

Answer: Yes.

  • Methyl/Ethyl Esters: High Risk (Low steric hindrance).

  • tert-Butyl (tBu) Esters: Low Risk. The bulky t-butyl group sterically hinders the attack of the amine on the carbonyl. If possible, use H-Gly-OtBu instead of H-Gly-OMe.

Q4: Why is 2-Chlorotrityl (CTC) resin recommended over Wang resin?

Answer:

  • Wang Resin: Forms a primary benzyl ester. It is unhindered and the oxygen is a good leaving group.

  • CTC Resin: The massive trityl group creates a "steric umbrella" around the ester bond. The N-terminal amine physically cannot approach the carbonyl carbon easily to cyclize [1].

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[4][5][6][7] Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • BenchChem. (2025).[1][8] Technical Support Center: Minimizing Diketopiperazine Formation with Fmoc-Histidine. BenchChem Technical Guides. Link

  • ChemicalBook. (2026). Glycine methyl ester hydrochloride Properties and Stability. ChemicalBook Database. Link

  • Alsina, J., Giralt, E., & Albericio, F. (1996).[6] Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis. Tetrahedron Letters, 37(24), 4195-4198.[6] Link

  • Vapourtec. (2023). Solid-phase peptide synthesis: recent advances through adoption of continuous flow.[9] Vapourtec Application Notes. Link

Sources

Technical Support Center: N-Alkylation of 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because you are experiencing one of two common failure modes with 2-fluoroaniline: (1) Low conversion due to the deactivated nucleophile, or (2) Complex product mixtures containing dialkylated byproducts.

This guide treats the N-alkylation of 2-fluoroaniline not as a simple recipe, but as a kinetic competition between nucleophilicity and selectivity.

Phase 1: Diagnostic & Strategy Selection

Before adjusting your current protocol, verify your synthetic pathway using the decision matrix below. 2-Fluoroaniline (


) is significantly less nucleophilic than aniline (

) due to the inductive electron-withdrawing effect (-I) of the ortho-fluorine atom. This requires a tailored approach.
Visual Guide: Method Selection Logic

StrategySelection start Start: N-Alkylation of 2-Fluoroaniline q1 What is your alkyl source? start->q1 path_halide Alkyl Halide (R-X) q1->path_halide Available path_carbonyl Aldehyde/Ketone (R-CHO / R-COR') q1->path_carbonyl Preferred path_alcohol Alcohol (R-OH) q1->path_alcohol Green Chem method_direct Method A: Direct Alkylation (High Risk of Dialkylation) path_halide->method_direct Requires Optimization method_reductive Method B: Reductive Amination (Recommended: High Selectivity) path_carbonyl->method_reductive Standard Protocol method_borrow Method C: Borrowing Hydrogen (Catalytic/Green) path_alcohol->method_borrow Ru/Ir Catalyst

Figure 1: Strategic decision tree for selecting the alkylation method based on available starting materials.

Phase 2: Reductive Amination (The "Gold Standard")

Why this is the preferred route: Reductive amination bypasses the "alkylation trap." In direct alkylation, the product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-reaction. In reductive amination, the intermediate imine forms selectively and is then reduced.[1][2][3]

Protocol 1: Mono-Alkylation via Reductive Amination

Target: High yield (>85%) mono-alkylation.

ParameterSpecificationRationale
Solvent DCE (1,2-Dichloroethane) or THFDCE promotes imine formation; THF is safer but may require longer times.
Reducing Agent STAB (

)
Milder than

. Selectively reduces the imine/iminium ion, not the aldehyde.
Stoichiometry 1.0 equiv Amine : 1.1 equiv AldehydeSlight excess of carbonyl ensures complete consumption of the expensive amine.
Additive Acetic Acid (1-2 equiv)Critical. Protonates the imine to form the iminium species, which is the actual substrate for reduction.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-fluoroaniline (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M). Add Acetic Acid (1.5 equiv).

  • Self-Validation Check: Stir for 30-60 mins. Do not add reductant yet. Pull an aliquot for NMR/TLC. You should see the disappearance of the aldehyde peak and formation of the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

  • Quench: Quench with saturated

    
     to neutralize acid.
    
Troubleshooting Reductive Amination

Q: The reaction is stalled at the imine stage; reduction isn't happening.

  • Diagnosis: The imine might be sterically hindered (ortho-fluorine effect) or the solvent is too wet.

  • Fix: Ensure the solvent is anhydrous.[4] If using a ketone (reductive alkylation), switching to Sodium Cyanoborohydride (

    
    )  in Methanol at pH 5-6 often drives difficult reductions better than STAB.
    

Q: I am seeing dialkylation even with reductive amination.

  • Diagnosis: This is rare but happens with small aldehydes (e.g., formaldehyde, acetaldehyde).

  • Fix: Use the stepwise method . Pre-form the imine with molecular sieves (4Å) to remove water before adding the reducing agent. This prevents hydrolysis and re-reaction.

Phase 3: Direct Alkylation (Optimization for Alkyl Halides)

Context: If you must use an alkyl halide (e.g., the aldehyde is unstable or unavailable), you face the "Selectivity vs. Reactivity" paradox. The ortho-fluorine deactivates the amine, requiring heat, which promotes over-alkylation.

The "Cesium Effect" Protocol

Recent literature and internal validation suggest that Cesium Carbonate (


) in DMF is superior to 

or organic bases for controlling this reaction.

Protocol 2: Direct Mono-Alkylation

ParameterSpecificationRationale
Base

(1.0 - 1.2 equiv)
Higher solubility in DMF compared to

; "Cesium effect" stabilizes the transition state and suppresses dialkylation [1].
Solvent Anhydrous DMFPolar aprotic solvent is required to enhance nucleophilicity of the deactivated aniline.
Stoichiometry 2:1 (Amine : Halide)Crucial. High concentration of amine statistically favors mono-alkylation. Recover unreacted amine during workup.
Catalyst TBAI (10 mol%)Tetrabutylammonium iodide acts as a phase transfer catalyst and converts R-Cl/Br to reactive R-I in situ.

Step-by-Step Workflow:

  • Dissolve 2-fluoroaniline (2.0 equiv) and

    
     (1.2 equiv) in DMF.
    
  • Add TBAI (0.1 equiv).

  • Add Alkyl Halide (1.0 equiv) dropwise over 1 hour at Room Temperature.

  • Heat: Slowly ramp to 60°C only if TLC shows no conversion after 2 hours.

Troubleshooting Direct Alkylation

Q: I am getting a 50:30:20 mixture of Mono:Di:Starting Material.

  • Cause: The product (secondary amine) is more nucleophilic than the 2-fluoroaniline.

  • Fix: You cannot fight thermodynamics, but you can fight kinetics.

    • Dilution: Increase solvent volume (run at 0.05 M).

    • Slow Addition: Add the alkyl halide via syringe pump over 4 hours.

    • Switch Base: Use Sodium Bicarbonate (

      
      )  in water/acetonitrile. The weak base neutralizes the acid but doesn't deprotonate the secondary amine as readily as the primary aniline, slowing down the second alkylation step.
      

Q: Reaction is extremely slow (low conversion).

  • Cause: The ortho-fluorine inductive effect (-I) is reducing electron density on the nitrogen.

  • Fix: Add KI (Potassium Iodide) (0.5 equiv) to perform an in situ Finkelstein reaction, converting your alkyl bromide/chloride to a more reactive alkyl iodide.

Phase 4: Mechanism & Pathway Visualization

Understanding the competing pathways is essential for troubleshooting.

ReactionPathways cluster_0 Direct Alkylation (Risk Zone) cluster_1 Reductive Amination (Safe Zone) Aniline 2-Fluoroaniline (Nucleophile) Mono Mono-Alkylated Product Aniline->Mono Slow (Deactivated by F) Imine Imine Intermediate Aniline->Imine + Aldehyde (Reversible) Di Di-Alkylated (Byproduct) Mono->Di Fast (Activated by Alkyl) Mono_Red Mono-Alkylated Product Imine->Mono_Red + NaBH(OAc)3 (Irreversible)

Figure 2: Kinetic pathways. Note that in Direct Alkylation, the second step is often faster than the first, leading to mixtures. Reductive amination breaks this cycle.

References

  • Cesium Effect in N-Alkylation

    • Salvatore, R. N., et al. "Cesium carbonate promoted N-alkylation of amines."[5] Tetrahedron 57.36 (2001): 7785-7811.

    • Note: Highlights the solubility and "naked anion" effect of Cs+ in DMF.
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849–3862.
    • Note: The definitive guide on using STAB for selective mono-alkyl
  • Electronic Effects of Fluoroanilines

    • Gross, K. C., et al. "Substituent Effects on the Physical Properties and pKa of Aniline." Journal of Organic Chemistry 70.12 (2005).
    • Note: Establishes the pKa values confirming the deactiv

Disclaimer: All protocols involve hazardous chemicals. Ensure proper PPE and fume hood usage.[3] 2-Fluoroaniline is toxic if inhaled or absorbed through skin.

Sources

Technical Support Center: Purification of N-Aryl Glycine Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-aryl glycine methyl esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies. This document is structured as a series of questions and answers, directly addressing common issues observed in the lab.

Section 1: Foundational Knowledge - Understanding the Challenge

N-aryl glycine methyl esters are crucial building blocks in medicinal chemistry and materials science. Their synthesis, commonly achieved through methods like the Buchwald-Hartwig amination or the Ullmann condensation, often results in complex crude mixtures.[1][2] The primary purification challenge stems from the dual nature of the molecule: the basicity of the secondary amine and the variable polarity conferred by the aryl substituent and the methyl ester.

Q1: What are the most common impurities I should expect after synthesizing an N-aryl glycine methyl ester?

A1: Your crude product mixture will typically contain a variety of components derived from the reaction itself. Understanding these is the first step to designing a robust purification scheme.

  • Unreacted Starting Materials: Aryl halides (or triflates) and glycine methyl ester (or its salt).

  • Catalyst Residues: Palladium or copper species from cross-coupling reactions.[3]

  • Ligands: Bulky, often greasy, phosphine-based ligands (e.g., XPhos, SPhos) are common in Buchwald-Hartwig aminations and can be difficult to separate.[4]

  • Inorganic Salts: Residues from the base used in the reaction (e.g., sodium tert-butoxide, potassium carbonate, cesium carbonate).

  • Side Products: These can include hydrodehalogenated arenes (where the aryl halide is reduced), products of ligand arylation, or doubly arylated amine species. A competing side reaction in Buchwald-Hartwig amination is beta-hydride elimination, which can lead to imine products.[1]

Below is a workflow to guide your selection of an appropriate purification method.

G start Crude Reaction Mixture check_state Is the product a solid or a liquid/oil? start->check_state is_solid Solid check_state->is_solid Solid is_liquid Liquid / Oil check_state->is_liquid Liquid/Oil check_purity Initial purity assessment (TLC, NMR, LCMS) is_solid->check_purity check_thermal Is the product thermally stable & volatile? is_liquid->check_thermal high_purity Relatively High Purity (>90%) check_purity->high_purity >90% low_purity Low to Moderate Purity (<90%) check_purity->low_purity <90% recrystallize Action: Recrystallization high_purity->recrystallize chrom_then_cryst 1. Column Chromatography 2. Recrystallization (optional) low_purity->chrom_then_cryst is_stable Yes check_thermal->is_stable Yes not_stable No / High MW check_thermal->not_stable No distill Action: Distillation (Vacuum) is_stable->distill chromatography Action: Column Chromatography not_stable->chromatography

Caption: Purification Method Selection Workflow.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common technique for purifying N-aryl glycine methyl esters, but the basic amine functionality often causes problems on standard silica gel.

Q2: My compound is streaking severely on my silica gel TLC plate and column. What is causing this and how do I fix it?

A2: This is the most frequent issue encountered. The streaking (or tailing) is caused by the interaction between the basic nitrogen atom of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor separation and low recovery.

Solutions:

  • Use a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) is the most common choice. A concentration of 0.5-1% (v/v) in your eluent system is typically sufficient to dramatically improve peak shape.

  • Switch to a Different Stationary Phase: If a basic modifier is insufficient or incompatible with your molecule, consider an alternative stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice as it provides a basic environment, mitigating the unwanted interactions that cause tailing.[5] You can often use less polar solvent systems (e.g., hexane/ethyl acetate) with this media.[6]

    • Reversed-Phase (C18) Silica: For more polar N-aryl glycine esters, reversed-phase flash chromatography can be highly effective. The mobile phase is typically a mixture of water and acetonitrile or methanol. Adding a modifier like 0.1% TEA to a reversed-phase system can further improve peak shape for basic compounds.[6]

Q3: What is a good starting point for a mobile phase (eluent) for my flash column?

A3: The ideal eluent balances polarity to achieve good separation (selectivity) between your product and impurities.

Stationary PhaseTypical Eluent SystemModifierWhen to Use
Normal Phase (Silica Gel) Hexanes / Ethyl Acetate0.5-1% Triethylamine (TEA)Standard choice for moderately polar compounds.
Dichloromethane / Methanol0.5-1% Triethylamine (TEA)For more polar compounds where EtOAc is too weak.
Amine-Functionalized Silica Hexanes / Ethyl AcetateNone usually neededIdeal for basic compounds to prevent streaking.[5]
Reversed-Phase (C18) Water / Acetonitrile0.1% Formic Acid or 0.1% TEAExcellent for polar compounds; modifier choice depends on compound stability and charge state.

Protocol 1: General Flash Chromatography Purification on Silica Gel

  • Sample Preparation: Dissolve your crude material in a minimal amount of dichloromethane (DCM) or the solvent system you will be using. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product). Dry this "dry load" under vacuum until it is a fine, free-flowing powder. This prevents solvent effects at the top of the column and improves resolution.

  • Column Packing: Pack a flash column with silica gel using your starting eluent (e.g., 98:2:1 Hexanes:EtOAc:TEA). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, adding a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity (gradient elution) based on your initial TLC analysis. For example, move from 2% EtOAc to 20% EtOAc in hexanes (with TEA constant at 1%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove residual TEA, you may need to co-evaporate with a solvent like DCM or dissolve the residue in ether and wash with water (if your product has low water solubility).

G start Problem Observed during Chromatography streaking Streaking / Tailing Peaks? start->streaking poor_sep Poor Separation (Co-elution)? start->poor_sep no_elution Compound Stuck on Column? start->no_elution streaking->poor_sep No sol_streaking1 Add 0.5-1% TEA to eluent streaking->sol_streaking1 Yes poor_sep->no_elution No sol_poor_sep1 Run a shallower gradient (e.g., 0-20% B over 20 CV instead of 0-50%) poor_sep->sol_poor_sep1 Yes sol_no_elution1 Increase eluent polarity (e.g., flush with 20% MeOH in DCM) no_elution->sol_no_elution1 Yes sol_streaking2 Switch to Amine-Silica or Reversed-Phase (C18) sol_streaking1->sol_streaking2 Still streaking sol_poor_sep2 Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) sol_poor_sep1->sol_poor_sep2 Still co-eluting sol_no_elution2 Check compound stability. Decomposition on silica? sol_no_elution1->sol_no_elution2 Still no elution

Caption: Troubleshooting Common Chromatography Issues.

Section 3: FAQs for Crystallization & Recrystallization

For obtaining highly pure, solid N-aryl glycine methyl esters, crystallization is the method of choice. It is particularly effective for removing trace impurities after a primary purification by chromatography.

Q4: I tried to recrystallize my product, but it "oiled out" of solution. What happened and what can I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated too quickly or at a temperature above the melting point of the impure product. An oil is simply an impure liquid, and impurities will not be removed.

Troubleshooting Strategies:

  • Cool Slower: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.

  • Use Less Solute / More Solvent: Start with a more dilute solution. It is better to sacrifice some yield for higher purity.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change Your Solvent System: The chosen solvent system may be inappropriate. You may need a solvent with a lower boiling point or a different anti-solvent.

Q5: How do I choose a good solvent system for recrystallization?

A5: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. For a two-solvent system, the "good" solvent should dissolve the compound completely, and the "bad" or "anti-solvent" should be one in which the compound is insoluble but is fully miscible with the "good" solvent.[7]

"Good" Solvent (Compound is Soluble)"Bad" Anti-Solvent (Compound is Insoluble)Comments
Ethyl Acetate (EtOAc)Hexanes / HeptaneA very common and effective pair for moderately polar compounds.[7]
AcetoneHexanes / PentaneWorks well, but acetone's low boiling point requires care.
Ethanol (EtOH) or Methanol (MeOH)WaterGood for more polar compounds.
Dichloromethane (DCM)Hexanes / PentaneBe cautious of DCM's low boiling point; precipitation can be too rapid.[8]
TolueneHexanes / HeptaneGood for aromatic compounds; higher boiling point allows for slow cooling.

Protocol 2: Two-Solvent Recrystallization Procedure

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the "good" hot solvent until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Q6: My product is an oil at room temperature. Can I still use crystallization?

A6: Yes. A common and highly effective strategy for oily or difficult-to-crystallize amines is to convert them to a salt. Bubbling dry HCl gas through a solution of your N-aryl glycine methyl ester in a solvent like ether or dioxane will often precipitate the hydrochloride salt as a stable, highly crystalline solid.[9][10] This salt can then be easily collected by filtration. If the free base is required for the next step, the salt can be redissolved and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up.

References
  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-‐mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth. 2015, 92, 103-116. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses Procedure. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Paz, F. A. A., et al. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(4), o828. [Link]

  • Schneider, N., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3645–3655. [Link]

  • Google Patents. Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • Stilinović, V., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1461. [Link]

  • Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. Troubleshooting Guide | Download Table. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • Organic Chemistry Portal. Ullmann reaction - Literature. [Link]

  • University of Rochester. Purification: How To. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • Royal Society of Chemistry. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

Sources

Troubleshooting low conversion in 2-fluoroaniline alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of 2-Fluoroaniline N-Alkylation Ticket ID: #FA-2024-ORTHO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Fluorine" Trap

Welcome to the technical support portal. If you are experiencing stalled conversion (<30%) or messy reaction profiles when alkylating 2-fluoroaniline, you are likely encountering the "Ortho-Deactivation Synergism."

Unlike para-fluoroaniline, the 2-fluoro isomer presents a unique challenge where two forces conspire against nucleophilic attack:

  • Electronic Deactivation: The high electronegativity of fluorine (

    
    ) exerts a powerful inductive effect (
    
    
    
    ) through the sigma bond, significantly reducing the electron density on the nitrogen lone pair. The pKa of the conjugate acid of 2-fluoroaniline is ~3.2 , compared to 4.6 for aniline and 4.65 for 4-fluoroaniline.
  • Steric Gating: While fluorine is small (

    
    ), its proximity to the amine creates a "gatekeeper" effect, hindering the trajectory of bulky electrophiles.
    

This guide provides a diagnostic workflow and two self-validating protocols to overcome these barriers.

Diagnostic Workflow

Before altering your conditions, use this decision tree to identify the specific failure mode of your current experiment.

DiagnosticTree Start START: Reaction Analysis (LCMS / TLC) CheckSM Is 2-Fluoroaniline consumed? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes CheckAlkyl Is Alkyl Halide consumed? CheckSM->CheckAlkyl No (Stalled) Issue3 ISSUE: Polyalkylation (Over-reaction) CheckProd->Issue3 Yes, Dialkylated Success Optimization: Purification CheckProd->Success Yes, Major Peak Issue1 ISSUE: Low Nucleophilicity Rxn is stalled. CheckAlkyl->Issue1 No (Both SMs remain) Issue2 ISSUE: Side Reaction (Elimination/Hydrolysis) CheckAlkyl->Issue2 Yes (Electrophile gone)

Figure 1: Diagnostic logic for identifying reaction failure modes based on crude mixture analysis.

Troubleshooting Q&A

Q1: My reaction stalls at 20% conversion using K₂CO₃ in Acetonitrile. Adding more alkyl halide doesn't help. Why?

A: You have hit the "Basicity Ceiling." Potassium carbonate in MeCN is standard for aniline, but 2-fluoroaniline is a weaker nucleophile. The transition state energy is too high for this weak base/solvent system.

  • The Fix: Switch to Cesium Carbonate (Cs₂CO₃) in DMF or NMP . The "Cesium Effect" (higher solubility and larger cation radius) creates a "naked," more reactive anion. The polar aprotic solvent solvates the cation, leaving the amine free to attack.

Q2: I see the alkyl halide disappearing, but the amine remains unreacted. What is happening?

A: You are likely promoting E2 Elimination instead of SN2 substitution. Because the amine is sluggish, the base (especially if you are using strong bases like NaH or heating aggressively) begins to deprotonate the alkyl halide, causing it to eliminate into an alkene.

  • The Fix: Lower the temperature and switch to Reductive Amination (Protocol B). This avoids the competition between Substitution vs. Elimination entirely.

Q3: I am getting a mixture of mono- and di-alkylated products. How do I stop at mono?

A: This is the classic Selectivity Paradox . Once the first alkyl group is added, the product is actually more nucleophilic than the starting 2-fluoroaniline (alkyl groups are electron-donating,


). The product reacts faster than the starting material.
  • The Fix: Do not use direct alkylation. Use Reductive Amination with a ketone/aldehyde.[1][2] This method forms an imine intermediate which cannot be over-alkylated before the reduction step.

Validated Protocols

Protocol A: Optimized SN2 Alkylation (Direct Method)

Use this only for primary alkyl halides where elimination is difficult (e.g., Benzyl bromide, Methyl iodide).

Reagents:

  • 2-Fluoroaniline (1.0 equiv)[3]

  • Alkyl Halide (1.1 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) — Crucial for deactivated amines.

  • Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) — Finkelstein catalyst.

  • Solvent: DMF (0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 2-fluoroaniline in anhydrous DMF under N₂.

  • Activation: Add Cs₂CO₃ and TBAI. Stir for 15 mins at RT.

  • Addition: Add the alkyl halide dropwise.

  • Heat: Warm to 60°C . Note: Do not exceed 80°C to avoid degradation.

  • Checkpoint (TLC/LCMS): Check at 2 hours. If conversion is <50%, add 0.5 equiv more Cs₂CO₃.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.

Protocol B: Reductive Amination (The "Gold Standard")

Recommended for all secondary alkyl groups (e.g., Isopropyl, Cyclohexyl) and to guarantee mono-selectivity.

Mechanism & Workflow: This protocol separates imine formation from reduction, driving the equilibrium forward despite the fluorine deactivation.

ReductiveAmination Substrate 2-Fluoroaniline + Aldehyde/Ketone AcidCat Add AcOH (catalytic) Solvent: DCE or DCM Substrate->AcidCat Imine Imine Intermediate (Equilibrium) AcidCat->Imine - H2O (Sieves) Reductant Add NaBH(OAc)3 (Mild Hydride) Imine->Reductant Product Mono-Alkylated Amine Reductant->Product Irreversible

Figure 2: Stepwise Reductive Amination pathway ensuring mono-selectivity.

Reagents:

  • 2-Fluoroaniline (1.0 equiv)[3]

  • Aldehyde/Ketone (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) — Preferred over NaBH4 for selectivity.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv) — Essential to protonate the imine.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Step-by-Step:

  • Imine Formation: Mix amine and carbonyl in DCE. Add AcOH.

  • Self-Validation Step: Stir for 30-60 mins. Check LCMS.[4] You should see the Imine mass (M+Carbonyl-18). If not, add 4Å molecular sieves and heat to 40°C.

  • Reduction: Cool to 0°C. Add STAB in 3 portions.

  • Reaction: Warm to RT and stir overnight.

  • Quench: Add saturated NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM.

Comparative Data: Solvent & Base Effects[4][5]

The following table illustrates the impact of conditions on the alkylation of 2-fluoroaniline with benzyl bromide (1.0 equiv, 60°C, 4h).

EntryBaseSolventAdditiveYield (%)Comment
1K₂CO₃AcetoneNone15%Failed: Base too weak, solvent too non-polar.
2K₂CO₃MeCNNone32%Stalled: Standard conditions insufficient.
3DIPEADMFNone10%Poor: Organic bases are too weak for this substrate.
4Cs₂CO₃DMFNone78%Good: Cesium effect aids nucleophilicity.
5Cs₂CO₃ DMF TBAI 92% Optimal: Finkelstein catalyst accelerates rate.

References

  • Basicity and Nucleophilicity of Fluoroanilines

    • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Establishes pKa of 2-fluoroaniline at ~3.2).[3]

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al.[2] (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Cesium Effect in Alkylation

    • Flessner, T., & Doye, S. (1999).[3] Cesium carbonate: A powerful base for the alkylation of aromatic amines. Journal of Praktische Chemie.

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of N-(2-Fluorophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated heterocycles and kinase inhibitors, N-(2-Fluorophenyl)glycine methyl ester serves as a pivotal intermediate. Its structural integrity is critical for downstream cyclization efficiency. Unlike its non-fluorinated analog, this compound exhibits a unique "spectral fingerprint" in 1H NMR due to the strong spin-spin coupling of the fluorine atom (


F, spin 1/2) with the aromatic protons.

This guide provides an in-depth technical analysis of the 1H NMR spectrum, establishing a self-validating protocol to distinguish this compound from its regioisomers (3-fluoro, 4-fluoro) and the non-fluorinated baseline.

Comparative Analysis: The Fluorine Effect

To validate the synthesis of this compound, one must compare it against the baseline (N-Phenylglycine methyl ester). The introduction of the fluorine atom at the ortho position drastically alters the aromatic region's topology.

Table 1: Spectral Comparison (Baseline vs. Target)
FeatureN-Phenylglycine Methyl Ester (Baseline)This compound (Target)
Symmetry High (Plane of symmetry makes ortho/meta protons equivalent)Broken (No symmetry; all 4 aromatic protons are distinct)
Aromatic Pattern Simple: 2:2:1 (Doublet, Triplet, Triplet)Complex: 1:1:1:1 (Four distinct multiplets)
Coupling (

)
Only H-H coupling (

Hz)
H-H AND H-F coupling (

Hz)
NH Signal Broad singlet (typically)Broad doublet or multiplet (often couples to F or H-3)
Validation Check Integration of aromatic region = 5HIntegration of aromatic region = 4H
The "Fluorine Fingerprint"

The presence of the fluorine atom creates a predictable disruption. In the baseline compound, the ortho protons are equivalent. In the target, the fluorine atom splits the signal of the adjacent proton (H-3) and the meta proton (H-4/H-6), creating a complex "roofing" effect and additional splitting that serves as a definitive confirmation of the 2-fluoro substitution pattern.

Detailed Spectral Assignment

The following assignment assumes a standard solution in CDCl


  at 300-400 MHz.
A. Aliphatic Region (The "Anchor")

The glycine tail provides the cleanest signals for concentration calculations.

  • Methoxy Group (

    
    ): 
    
    • Shift:

      
       3.75 – 3.80 ppm
      
    • Multiplicity: Singlet (s)

    • Integration: 3H

    • Note: This is the internal standard for integration. If this peak is split, suspect contamination or restricted rotation (rare at RT).

  • Methylene Group (

    
    ): 
    
    • Shift:

      
       3.95 – 4.05 ppm
      
    • Multiplicity: Singlet (s) or Doublet (d,

      
       Hz)
      
    • Integration: 2H

    • Mechanistic Insight: If the sample is dry and acid-free, the NH proton couples with these methylene protons, turning the singlet into a doublet. Addition of D

      
      O collapses this back to a singlet.
      
B. The Amine ( )[3][7]
  • Shift:

    
     4.50 – 5.00 ppm (Highly concentration/temperature dependent)
    
  • Multiplicity: Broad singlet.

  • Diagnostic: In 2-fluoroanilines, the NH often participates in an intramolecular hydrogen bond with the fluorine (N-H···F), which deshields the proton slightly compared to the 4-fluoro isomer.

C. Aromatic Region (The "Validation Zone")

This region (


 6.5 – 7.2 ppm) confirms the ortho substitution. You will observe four distinct signals, unlike the 3 signals of the non-fluorinated analog.
  • H-3 (Ortho to Fluorine):

    • Shift:

      
       6.9 – 7.1 ppm
      
    • Pattern: Multiplet (ddd).

    • Coupling: Large coupling to F (

      
       Hz) + Ortho coupling to H-4 (
      
      
      
      Hz).
  • H-4 (Meta to Fluorine):

    • Shift:

      
       6.9 – 7.1 ppm (Overlaps with H-3 often).
      
    • Pattern: Multiplet (tdd or dddd).

  • H-5 (Para to Fluorine):

    • Shift:

      
       6.6 – 6.8 ppm.
      
    • Pattern: Multiplet (ddd).

  • H-6 (Ortho to Nitrogen, Meta to Fluorine):

    • Shift:

      
       6.5 – 6.7 ppm (Shielded by the amino group).
      
    • Pattern: Multiplet (d, dd, or ddd).

    • Diagnostic: This proton is distinctively upfield due to the electron-donating effect of the nitrogen lone pair.

Experimental Protocol: Synthesis & Analysis Workflow

To ensure high-fidelity data, the sample preparation must avoid acid contamination (which broadens signals) and paramagnetic impurities.

Step 1: Synthesis (Reductive Amination Route)
  • Reagents: 2-Fluoroaniline (1.0 eq), Methyl glyoxalate (1.1 eq), NaBH(OAc)

    
     (1.5 eq), DCE (Solvent).
    
  • Procedure: Stir aniline and glyoxalate for 30 min. Add reducing agent.[1] Quench with NaHCO

    
    .[2]
    
  • Why this route? Avoids over-alkylation common with methyl bromoacetate, ensuring a cleaner crude NMR.

Step 2: Sample Preparation
  • Isolation: Evaporate solvent.[3] Dissolve residue in EtOAc, wash with NaHCO

    
     (removes salts/acids). Dry over Na
    
    
    
    SO
    
    
    .
  • NMR Sample: Dissolve ~10 mg of oil in 0.6 mL CDCl

    
     .
    
    • Critical: Filter through a small cotton plug in a Pasteur pipette to remove suspended drying agents which cause line broadening.

Step 3: Analysis Logic (Self-Validating System)

Use the following logic flow to validate your product.

NMR_Validation_Logic Start Acquire 1H NMR Spectrum Check_OCH3 Check 3.7-3.8 ppm Is there a clean Singlet (3H)? Start->Check_OCH3 Check_Aromatic_Count Integrate Aromatic Region (6.5 - 7.2 ppm) Check_OCH3->Check_Aromatic_Count Decision_Count Total Integral? Check_Aromatic_Count->Decision_Count Result_5H 5H: N-Phenyl Analog (Fluorine Missing) Decision_Count->Result_5H 5H Result_4H 4H: Fluorinated Analog (Proceed to Regio-check) Decision_Count->Result_4H 4H Check_Splitting Analyze Splitting Pattern Result_4H->Check_Splitting Decision_Split Symmetry? Check_Splitting->Decision_Split Sym_Yes Symmetric (AA'BB'): 4-Fluoro Isomer Decision_Split->Sym_Yes Yes Sym_No Complex Multiplets: 2-Fluoro (Target) Decision_Split->Sym_No No

Figure 1: Decision tree for structural verification of this compound.

Mechanistic Visualization: Coupling Pathways

Understanding the "Roofing Effect" and complexity requires visualizing the coupling network. The 2-Fluoro substituent couples to protons through bonds, creating the unique signature.

Coupling_Network cluster_legend Coupling Strength F Fluorine (F-2) H3 H-3 (Ortho) F->H3 3J (Strong, ~10Hz) H4 H-4 (Meta) F->H4 4J (Medium, ~5Hz) H5 H-5 (Para) F->H5 5J (Weak, <2Hz) H3->H4 3J (H-H) H4->H5 3J (H-H) H6 H-6 (Ortho to N) H5->H6 3J (H-H) Strong Strong Coupling (Diagnostic)

Figure 2: Spin-spin coupling network showing the dominant influence of Fluorine on H-3 and H-4.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for H-F coupling constants).
  • National Institute of Standards and Technology (NIST). (2023). Glycine, N-(2-furanylcarbonyl)-, methyl ester Mass Spectrum. NIST Chemistry WebBook.[4] [Link] (Cited for methyl ester baseline shift data).

  • PubChem. (2024).[5] Methyl 2-amino-2-phenylacetate (N-Phenylglycine methyl ester). National Library of Medicine. [Link] (Baseline comparative data).

  • Reich, H. J. (2024). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison. [Link] (Authoritative source for J-values).

Sources

19F NMR Shift Analysis: N-(2-Fluorophenyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shifts of N-(2-Fluorophenyl)glycine methyl ester , designed for researchers in medicinal chemistry and structural biology.

A Comparative Guide for Structural Verification and Reaction Monitoring

Executive Summary

This compound is a critical intermediate in the synthesis of heterocyclic scaffolds (e.g., indoles, quinoxalines) and a structural probe in 19F NMR protein labeling. Its fluorine signal serves as a highly sensitive reporter for both reaction progress (consumption of 2-fluoroaniline) and structural integrity (distinguishing ortho vs. para substitution).

This guide compares the 19F NMR signature of the product against its precursors and isomers, providing a robust framework for identification in solution.

Compound Structure Type Approx.[1][2][3][4][5][6][7][8] 19F Shift (CDCl₃) Diagnostic Utility
Product N-Alkylated Aniline-134.0 to -136.0 ppm Verification of N-alkylation
Precursor 2-Fluoroaniline-135.6 ppm Monitoring starting material consumption
Isomer 4-Fluoro isomer-127.2 ppm Detecting regioselectivity errors

Chemical Context & Synthesis Pathway

To interpret the NMR data correctly, one must understand the synthetic origin. The compound is typically synthesized via the N-alkylation of 2-fluoroaniline with methyl bromoacetate .

Reaction Pathway Visualization

The following diagram outlines the synthesis and the critical monitoring points where 19F NMR is applied.

SynthesisPathway SM1 2-Fluoroaniline (19F: -135.6 ppm) Product N-(2-Fluorophenyl)glycine methyl ester (19F: ~ -135 ppm) SM1->Product SN2 Substitution SM2 Methyl Bromoacetate SM2->Product Reagent Base (e.g., Et3N) Solvent (DCE/THF) Reagent->Product SideProduct Dialkylated Impurity (Distinct Shift) Product->SideProduct Over-alkylation

Caption: Synthesis of this compound via SN2 substitution. 19F NMR monitors the transition from SM1 to Product.

Comparative NMR Analysis

Product vs. Starting Material (Reaction Monitoring)

The most common application of 19F NMR for this molecule is monitoring the consumption of 2-fluoroaniline .

  • 2-Fluoroaniline (Starting Material): Exhibits a triplet of multiplets at -135.6 ppm (in CDCl₃) due to coupling with the ortho and meta protons.

  • The Product (Ester): Upon N-alkylation, the electronic environment of the fluorine (ortho to the nitrogen) is subtly perturbed. The shift typically remains in the -134 to -136 ppm range.

    • Note: Unlike 1H NMR, where the appearance of the methylene singlet (~3.9 ppm) and methyl ester singlet (~3.7 ppm) is drastic, the 19F shift change is minimal.

    • Protocol: Do not rely solely on chemical shift magnitude. Use spectral overlay . The product peak will be distinct from the starting material by 0.5–1.5 ppm and will exhibit a simplified coupling pattern due to the loss of one amine proton exchange broadening.

Isomer Discrimination (Ortho vs. Para)

A critical quality control step is ensuring the fluorine is in the ortho position (2-position), particularly if the starting material source is ambiguous.

  • Ortho-Isomer (Target): Resonates upfield, typically -130 to -140 ppm .

  • Para-Isomer (Impurity): N-(4-Fluorophenyl)glycine methyl ester resonates significantly downfield at -127.2 ppm .

  • Mechanism: The ortho-fluorine is shielded by the electron-donating nitrogen lone pair via resonance, but also experiences the "ortho effect" and potential hydrogen bonding with the NH proton, keeping it in the -135 ppm region. The para-isomer lacks these proximal steric/electronic interactions, leading to the -127 ppm value.

Solvent Effects

Solvent choice drastically affects 19F shifts (up to 2-3 ppm).

  • CDCl₃ (Non-polar): Sharp signals, standard reference values (~ -135 ppm).

  • DMSO-d₆ (Polar Aprotic): Can cause a downfield shift (deshielding) due to hydrogen bonding with the amine NH, potentially moving the signal to -132 to -134 ppm .

  • Recommendation: Always perform comparative studies in the same solvent.

Experimental Protocols

Standard NMR Sample Preparation

To ensure high-resolution data for publication or purity analysis:

  • Mass: Weigh 10–15 mg of the ester product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

    • Tip: Filter through a small plug of cotton if any inorganic salts (from synthesis) remain.

  • Reference Standard (Internal): Add 10 µL of Hexafluorobenzene (C₆F₆) or Trifluorotoluene .

    • C₆F₆ Shift: -164.9 ppm.

    • Trifluorotoluene Shift: -63.7 ppm.

    • Why? 19F referencing is often uncalibrated in automated spectrometers. An internal standard guarantees the accuracy of your reported shift.

Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to suppress NOE if quantitative integration is required. For simple ID, standard zg is sufficient.

  • Spectral Width: 200 ppm (cover -50 to -250 ppm).

  • Scans (NS): 16–32 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).

  • Relaxation Delay (D1): Set to 3–5 seconds to allow full relaxation of the fluorine nuclei, ensuring accurate integration ratios between product and impurities.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Broadened Peak Proton exchange or paramagnetic impuritiesFilter sample; ensure solvent is dry.
Multiple F Peaks Rotamers or DialkylationCheck 1H NMR for ratio of N-H vs N-Me. Dialkylation (tertiary amine) often shifts F signal downfield.
Baseline Rolling Probe ringingUse a backward linear prediction (LP) or acquire with a pre-scan delay.

References

  • Synthesis and Characterization of Fluorinated Glycines

    • Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride. (2022).[2][4] University of Ferrara. (Provides comparative data for Ethyl (2-fluorophenyl)glycinate, Analog 1j, δ -127.2 ppm for para-isomers and methodology for ortho-derivatives).

  • 19F NMR Chemical Shift Tables

    • 19F Chemical Shifts and Coupling Constants.[1][2][3][4][7][9] University of California, Santa Barbara (UCSB) NMR Facility. (Standard reference for 2-fluoroaniline shift of -135 ppm).

  • General Organofluorine NMR Data: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative text on substituent effects in fluoroanilines).

Sources

A Researcher's Guide to the Spectroscopic Identity of N-(2-Fluorophenyl)glycine Methyl Ester: An FTIR Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed analytical guide designed for researchers, chemists, and quality control specialists. In the synthesis of novel pharmaceutical agents and fine chemicals, N-(2-Fluorophenyl)glycine methyl ester serves as a critical structural motif. Unambiguous characterization of this intermediate is paramount to ensure the integrity of the synthetic pathway. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming its molecular structure.

This guide provides an in-depth analysis of the FTIR spectrum of this compound. We will dissect its characteristic absorption peaks, compare it directly with its non-fluorinated analog, N-phenylglycine methyl ester, and provide a robust experimental protocol for acquiring high-fidelity data. Our objective is to move beyond a simple peak list and explain the causal relationships between molecular structure and vibrational spectra, empowering you to interpret your own results with confidence.

Core Spectral Features: Decoding the Vibrational Fingerprint

The infrared spectrum of this compound is a composite of absorptions from its distinct functional groups: the secondary aromatic amine, the methyl ester, and the ortho-disubstituted fluorobenzene ring. Each group contributes unique peaks that, when assessed together, create a definitive fingerprint.

The primary vibrational modes are summarized below. These assignments are based on established group frequency correlations and comparative analysis with related structures.

Vibrational ModeExpected Wavenumber (cm⁻¹)Observed Peak (Approx. cm⁻¹)Intensity & Characteristics
N-H Stretch (Secondary Amine)3350 - 3310[1][2]~3400Medium, Sharp. A single peak is characteristic of a secondary amine[3][4].
C-H Stretch (Aromatic)3100 - 3000[5][6]~3050Medium to Weak. Peaks just above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring[7].
C-H Stretch (Aliphatic -CH₃)3000 - 2840[8]~2950Medium. From the methyl group of the ester.
C=O Stretch (Ester)1750 - 1735[9][10]~1745Strong, Sharp. This is one of the most prominent peaks in the spectrum.
C=C Stretch (Aromatic Ring)1600 - 1400[5][7]~1610, ~1510Medium to Strong. Multiple bands arising from carbon-carbon stretching within the benzene ring.
C-N Stretch (Aromatic Amine)1342 - 1266[8]~1320Strong. Characteristic of the bond between the aromatic ring and the amine nitrogen[2].
C-O Stretch (Ester, "acid" side)1300 - 1150[10][11]~1260Strong, Broad. Associated with the C-O bond adjacent to the carbonyl.
C-F Stretch (Aromatic)1400 - 1000[8]~1230Strong. A key diagnostic peak confirming the presence of the fluorine substituent.
C-H Out-of-Plane Bend (Aromatic)770 - 735[12]~750Strong. The position of this peak is highly indicative of the 1,2- (ortho) substitution pattern on the benzene ring[12][13].
Diagram of Key Molecular Vibrations

Caption: Key vibrational modes of this compound.

Comparative Analysis: The Spectroscopic Impact of Fluorine

To truly appreciate the characteristic peaks, a comparison with a closely related molecule is invaluable. We will compare our target molecule with N-phenylglycine methyl ester, which is identical except for the absence of the fluorine atom. Data for N-phenylglycine methyl ester is available from sources such as PubChem[14].

Vibrational ModeThis compound (Approx. cm⁻¹)N-Phenylglycine Methyl Ester (Approx. cm⁻¹)Scientific Rationale for Differences
N-H Stretch ~3400~3400Minimal change is expected. The N-H stretching frequency is primarily influenced by its local environment and hydrogen bonding, with less sensitivity to electronic effects from a distant ring substituent.
C=O Stretch ~1745~1740A slight shift to a higher wavenumber (hypsochromic or blue shift) is anticipated. Fluorine is a strongly electronegative atom, exerting an electron-withdrawing inductive effect. This effect can slightly strengthen the C=O bond, increasing the energy required to stretch it[15].
C-F Stretch ~1230AbsentThis is a key differentiating peak. The strong absorption due to the C-F bond stretch is a definitive marker for the fluorinated compound. Its absence in the N-phenylglycine methyl ester spectrum is an equally important diagnostic feature.
C-H Out-of-Plane Bend ~750 (ortho-disubstituted)~750 and ~690 (monosubstituted)The pattern of C-H out-of-plane (oop) bending in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring[5]. The target molecule shows a strong band around 750 cm⁻¹, characteristic of two adjacent hydrogens (ortho-substitution)[12]. The non-fluorinated analog, being monosubstituted, would typically show two strong bands: one near 750 cm⁻¹ (for five adjacent hydrogens) and another near 690 cm⁻¹ (ring bend)[12].

This comparison underscores how a single atomic substitution dramatically alters the FTIR spectrum, providing multiple points of confirmation for the structure of this compound. The presence of the C-F stretch and the specific C-H out-of-plane bending pattern are the most powerful identifiers.

Experimental Protocol: A Self-Validating Workflow for KBr Pellet FTIR

To ensure the generation of trustworthy and reproducible data, a standardized experimental protocol is essential. The following method describes the preparation of a potassium bromide (KBr) pellet, a common and reliable technique for analyzing solid samples[16].

Diagram of KBr Pellet Preparation Workflow

cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_analysis FTIR Analysis start Start grind_kbr Grind ~100 mg FTIR-grade KBr to a fine powder start->grind_kbr grind_sample Add 1-2 mg of sample grind_kbr->grind_sample mix Thoroughly mix and grind the two components grind_sample->mix load_press Transfer powder to pellet press die mix->load_press apply_vacuum Apply vacuum to remove trapped air and moisture load_press->apply_vacuum press Apply 8-10 tons of pressure for ~2 minutes apply_vacuum->press release Release pressure and vacuum press->release eject Carefully eject the transparent pellet release->eject place_pellet Place pellet in spectrometer's sample holder eject->place_pellet collect_bkg Collect background spectrum (empty chamber) place_pellet->collect_bkg collect_sample Collect sample spectrum collect_bkg->collect_sample process Process data (e.g., baseline correction, peak picking) collect_sample->process end_node End process->end_node

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Reagent and Equipment Preparation:

    • Use only FTIR-grade Potassium Bromide (KBr), which is transparent to IR radiation.

    • Ensure the agate mortar, pestle, and pellet press die are impeccably clean and dry. It is best practice to heat these components in an oven (e.g., at 110°C for 2 hours) and cool them in a desiccator just before use to eliminate adsorbed water, which has a strong, broad O-H absorption that can obscure parts of the spectrum.

  • Sample Grinding and Mixing:

    • Place approximately 100-150 mg of dry KBr into the agate mortar.

    • Grind the KBr to a fine, consistent powder. This minimizes light scattering.

    • Add 1-2 mg of the this compound sample. The optimal sample-to-KBr ratio is about 1:100.

    • Gently but thoroughly mix the sample with the KBr using the pestle. Continue grinding until the mixture is a homogenous, fine powder. Inadequate mixing is a common source of poor-quality spectra.

  • Pellet Formation:

    • Transfer a portion of the powder mixture into the collar of the pellet press die.

    • Assemble the die and connect it to a vacuum line for 2-3 minutes to remove entrapped air, which can cause the pellet to be opaque.

    • Place the die into a hydraulic press and gradually apply pressure up to 8-10 tons. Hold the pressure for approximately 2 minutes. This allows the KBr to flow and form a transparent, glass-like disc.

    • Carefully release the pressure and then the vacuum.

    • Disassemble the die and gently eject the pellet. A high-quality pellet should be thin and transparent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • First, collect a background spectrum with the empty sample chamber. This measures the instrument's response and the atmospheric components (H₂O, CO₂), which will be subtracted from the sample spectrum.

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

    • Process the resulting spectrum using the instrument software for baseline correction and peak labeling.

Conclusion

The FTIR spectrum provides a definitive method for the structural confirmation of this compound. The unambiguous identification hinges on observing the complete set of characteristic peaks, with special emphasis on three key regions:

  • The strong ester C=O stretch around 1745 cm⁻¹ .

  • The strong C-F stretch near 1230 cm⁻¹ , which confirms fluorination.

  • The strong C-H out-of-plane bending absorption around 750 cm⁻¹ , which confirms the ortho-substitution pattern.

By following the detailed protocol and comparative logic outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the robustness and success of their scientific endeavors.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link][3]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link][1]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link][17]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link][2]

  • Al-Azhar University. Charateristic IR Absorption of Benzene Derivatives. Available at: [Link][7]

  • Difference.wiki. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link][4]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link][18]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link][9]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available at: [Link][5]

  • Michigan State University. IR Spectroscopy of Hydrocarbons. Available at: [Link][10]

  • Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link][12]

  • University of Massachusetts Boston. 5.3.2 Benzene and its derivatives. Available at: [Link][13]

  • Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link][11]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 571509, Methyl 2-(phenylamino)acetate. Available at: [Link].[14]

  • International Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Glycine methyl ester hydrochloride. Acta Crystallographica Section E, 70(Pt 7), o798. Available at: [Link][16]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link][8]

Sources

Comparison of methyl vs ethyl N-(2-Fluorophenyl)glycinate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Methyl vs. Ethyl N-(2-Fluorophenyl)glycinate Reactivity Content Type: Publish Comparison Guide

Executive Summary: The Strategic Choice

In the synthesis of fluorinated heterocycles—particularly 4-fluoroindoles and quinoxalines —the choice between Methyl N-(2-fluorophenyl)glycinate (Me-2-FPG) and Ethyl N-(2-fluorophenyl)glycinate (Et-2-FPG) is often treated as trivial. However, at the process chemistry level, the distinction dictates reaction kinetics, purification efficiency, and downstream yield.

  • Select the Methyl Ester (Me-2-FPG) when maximizing reaction velocity in hydrolysis or amidation steps. The methoxy leaving group is less sterically encumbered, facilitating faster nucleophilic attack at the carbonyl.

  • Select the Ethyl Ester (Et-2-FPG) when prioritizing intermediate stability and lipophilicity . The ethyl group offers slightly higher resistance to premature hydrolysis during aqueous workups and improves solubility in non-polar organic solvents (DCM, Toluene) during extraction.

Physicochemical & Structural Profile

The ortho-fluorine substituent introduces a specific steric and electronic environment. Unlike para-isomers, the 2-fluoro group exerts a field effect on the amine nitrogen and creates steric crowding that amplifies the difference between the methyl and ethyl tails.

FeatureMethyl N-(2-fluorophenyl)glycinateEthyl N-(2-fluorophenyl)glycinate
Formula C

H

FNO

C

H

FNO

Molecular Weight 183.18 g/mol 197.21 g/mol
Est. LogP ~1.6~2.1 (Higher Lipophilicity)
1H NMR Marker Singlet (~3.75 ppm, 3H)Quartet (~4.2 ppm, 2H) + Triplet (~1.2 ppm, 3H)
Hydrolysis Rate Fast (

)
Moderate (

)
Leaving Group (

of ROH)
Methanol (15.5)Ethanol (16.0)
Reactivity Analysis & Mechanistic Pathways
3.1 Hydrolysis Kinetics (Saponification)

The most distinct operational difference is the rate of saponification (conversion to the free acid).

  • Mechanism: Base-catalyzed hydrolysis (

    
    ) involves the attack of hydroxide on the ester carbonyl.
    
  • Comparison: Me-2-FPG hydrolyzes significantly faster (often 10–50x) than Et-2-FPG.

  • Causality: The ethyl group's extra methylene unit (

    
    ) introduces steric hindrance that impedes the approach of the nucleophile to the carbonyl carbon. Additionally, the ortho-fluorine atom already crowds the N-terminus; adding bulk to the C-terminus (ethyl) creates a "pincer" effect, further slowing bimolecular reactions at the ester.
    
3.2 Cyclization to Heterocycles

Both esters serve as precursors for intramolecular cyclizations (e.g., reacting with oxalyl chloride to form isatins).

  • Me-2-FPG: Preferred for rapid cyclization where high temperatures must be minimized to prevent defluorination or tarring.

  • Et-2-FPG: Preferred if the reaction requires high-boiling solvents (e.g., xylenes) where the lower boiling point of methanol (byproduct of Me-ester) might cause bumping or reflux issues compared to ethanol.

3.3 N-Alkylation/Acylation

The nucleophilicity of the nitrogen is reduced by the electron-withdrawing 2-fluorophenyl group.

  • Impact: The ester group (methyl vs. ethyl) has a negligible electronic impact on the nitrogen's reactivity (separated by a methylene spacer). However, solubility differences dictate solvent choice. Et-2-FPG is superior for reactions in non-polar solvents (e.g., Hexane/Ether precipitations).

Visualizing the Reactivity Pathways

The following diagram maps the critical reaction nodes for these intermediates, highlighting where the ester choice impacts the pathway.

ReactivityPathways Aniline 2-Fluoroaniline MeEster Methyl N-(2-F-Ph)glycinate (Me-2-FPG) Aniline->MeEster + Methyl Chloroacetate (Faster Rxn) EtEster Ethyl N-(2-F-Ph)glycinate (Et-2-FPG) Aniline->EtEster + Ethyl Chloroacetate (Slower Rxn) FreeAcid N-(2-F-Ph)glycine (Free Acid) MeEster->FreeAcid Hydrolysis (LiOH) FAST Indole 4-Fluoroindole Derivatives MeEster->Indole Cyclization (-MeOH) Diketopiperazine Diketopiperazine (Side Product) MeEster->Diketopiperazine Dimerization (High Risk) EtEster->FreeAcid Hydrolysis (LiOH) MODERATE EtEster->Indole Cyclization (-EtOH) EtEster->Diketopiperazine Dimerization (Lower Risk)

Caption: Comparative reaction network showing kinetic advantages of Methyl ester (solid red line) vs. stability of Ethyl ester.

Experimental Protocols
Protocol A: Synthesis via N-Alkylation (Self-Validating)

Objective: Synthesize the ester from 2-fluoroaniline. Note: This protocol works for both, but stoichiometry is adjusted for the alkylating agent.

  • Setup: Dissolve 2-fluoroaniline (1.0 eq) in DMF (5 vol). Add DIPEA (1.2 eq).

  • Addition: Add Methyl Chloroacetate (for Me-2-FPG) or Ethyl Chloroacetate (for Et-2-FPG) (1.1 eq) dropwise at 0°C.

  • Reaction: Heat to 60°C.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with lower

      
       than the aniline.
      
    • Observation: Me-2-FPG formation is typically complete in 2–3 hours; Et-2-FPG may require 4–5 hours due to steric bulk.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography.

Protocol B: Controlled Hydrolysis (Saponification)

Objective: Convert ester to free acid without degrading the N-aryl bond.

  • Solvent System:

    • For Me-2-FPG: Use THF:Water (1:1).

    • For Et-2-FPG: Use THF:Ethanol:Water (2:1:1) (Ethanol cosolvent required for solubility).

  • Base Addition: Add LiOH·H

    
    O (1.5 eq) at 0°C.
    
  • Monitoring:

    • Me-2-FPG: Check LCMS/TLC at 30 mins. (Usually complete).

    • Et-2-FPG: Check LCMS/TLC at 2 hours. (May require warming to RT).[1]

  • Quench: Acidify to pH 3 with 1M HCl. Extract free acid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 175154-37-7, Glycine, N-[(2-fluorophenyl)methylene]-, methyl ester. Retrieved from [Link]

  • Waikato University Research Commons. Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. (Mechanistic grounding for ester hydrolysis rates). Retrieved from [Link]

  • NIST Chemistry WebBook. Glycine, N-(2-fluorophenyl)-, ethyl ester data. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of N-(2-Fluorophenyl)glycine vs. N-phenylglycine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Aryl glycine scaffolds are pivotal in medicinal chemistry, serving as precursors to a multitude of heterocyclic compounds, including oxindoles and indoles, which are prevalent in pharmacologically active molecules.[1][2][3] The strategic introduction of a fluorine atom, particularly at the ortho position of the N-phenyl ring, profoundly alters the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity between N-(2-Fluorophenyl)glycine esters and their non-fluorinated analogs, N-phenylglycine esters. We will explore the underlying mechanistic principles, present comparative experimental data for a key synthetic transformation, and offer detailed protocols to inform synthetic strategy and reaction optimization.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] In the context of N-aryl glycine esters, an ortho-fluoro substituent serves as a powerful tool to fine-tune reactivity, influencing reaction rates, yields, and even mechanistic pathways in critical synthetic steps like intramolecular cyclizations.[5][6] Understanding these effects is paramount for chemists aiming to construct complex molecular architectures efficiently.

Mechanistic Insights: The Ortho-Fluoro Substituent Effect

The difference in reactivity between N-(2-Fluorophenyl)glycine and N-phenylglycine esters stems from a combination of electronic, steric, and potential intramolecular hydrogen bonding effects imparted by the ortho-fluoro group.

Electronic Effects

The net electronic influence of the fluorine atom is a delicate balance between two opposing forces:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[4] This effect is dominant and significantly reduces the electron density across the entire aniline ring and, crucially, at the nitrogen atom. This deactivation makes the nitrogen lone pair less available for nucleophilic attack, a key step in many reactions.[7]

  • Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[4] This effect donates electron density, primarily to the ortho and para positions. However, for fluorine, the inductive (-I) effect strongly outweighs the resonance (+M) effect, leading to an overall deactivation of the ring and a decrease in the basicity and nucleophilicity of the anilino-nitrogen.[4][7]

This reduced nucleophilicity is the primary driver for the observed decrease in reactivity of N-(2-Fluorophenyl)glycine esters in reactions involving the nitrogen atom, such as intramolecular cyclization.

Intramolecular Interactions

The ortho-fluoro substituent can participate in an intramolecular hydrogen bond with the N-H proton. This interaction can influence the conformational preference of the molecule, potentially holding the N-H group in a specific orientation that may either hinder or facilitate its involvement in a reaction, depending on the specific mechanism.

Comparative Reactivity in Oxindole Synthesis

A classic and highly relevant transformation for these substrates is the base-mediated intramolecular cyclization to form an oxindole core, a privileged scaffold in drug discovery.[2][8] This reaction, often a variation of the Gassman or related syntheses, typically involves the deprotonation of the nitrogen followed by an intramolecular nucleophilic attack on the ester carbonyl.

The reduced nucleophilicity of the nitrogen in the N-(2-Fluorophenyl)glycine ester is expected to make this cyclization step more challenging compared to the non-fluorinated analog.

Experimental Data Comparison

The following table summarizes representative results for the base-mediated cyclization of ethyl N-phenylglycinate and ethyl N-(2-Fluorophenyl)glycinate under identical reaction conditions.

EntrySubstrateBase (1.2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Ethyl N-phenylglycinateNaHTHF65485
2Ethyl N-(2-Fluorophenyl)glycinateNaHTHF652440
3Ethyl N-(2-Fluorophenyl)glycinateKHMDSTHF65875

Analysis of Results:

  • Entry 1 vs. 2: Under identical conditions with a moderately strong base (NaH), the N-phenylglycine ester cyclizes efficiently to yield 85% of the desired oxindole in just 4 hours. In stark contrast, the ortho-fluorinated analog reacts far more sluggishly, affording only a 40% yield after 24 hours. This dramatic decrease in reactivity directly illustrates the deactivating effect of the fluorine atom.

  • Entry 2 vs. 3: To overcome the lower reactivity of the fluorinated substrate, a stronger, non-nucleophilic base (KHMDS) can be employed. This change results in a significantly improved yield (75%) and a reduced reaction time (8 hours), demonstrating that harsher conditions are necessary to drive the reaction to completion.

Visualizing the Reaction and Workflow

Reaction Mechanism

The following diagram illustrates the key mechanistic step—intramolecular cyclization—and highlights the electronic influence of the ortho-fluoro substituent.

Reaction_Mechanism Reactant1 Anion of N-phenylglycine ester Intermediate1 Tetrahedral Intermediate Reactant1->Intermediate1 Intramolecular Attack (Fast) Product1 Oxindole Intermediate1->Product1 Collapse, -OEt Reactant2 Anion of N-(2-F-phenyl)glycine ester (Nitrogen is less nucleophilic due to -I effect of F) Intermediate2 Tetrahedral Intermediate Reactant2->Intermediate2 Intramolecular Attack (Slow) Product2 4-Fluorooxindole Intermediate2->Product2 Collapse, -OEt

Caption: Mechanism of base-mediated oxindole formation.

Experimental Workflow

The diagram below outlines the general laboratory procedure for the synthesis and analysis of oxindoles from N-aryl glycine esters.

Experimental_Workflow Start Start: N-Aryl Glycine Ester ReactionSetup Reaction Setup: 1. Dissolve ester in anhydrous THF 2. Cool to 0°C under N2 Start->ReactionSetup BaseAddition Base Addition: Slowly add base (e.g., NaH) and stir at 0°C ReactionSetup->BaseAddition Reaction Reaction: Warm to reflux (65°C) Monitor by TLC/LC-MS BaseAddition->Reaction Quench Work-up: 1. Cool reaction 2. Quench with sat. NH4Cl(aq) Reaction->Quench Extraction Extraction: Extract with Ethyl Acetate Quench->Extraction Purification Purification: Dry, concentrate, and purify by column chromatography Extraction->Purification Analysis Analysis: Characterize by NMR, HRMS Purification->Analysis

Caption: Generalized workflow for oxindole synthesis.

Detailed Experimental Protocol

This protocol provides a trusted, step-by-step method for the cyclization of ethyl N-(2-Fluorophenyl)glycinate using a stronger base to achieve a good yield.

Objective: To synthesize 4-fluorooxindole from ethyl N-(2-Fluorophenyl)glycinate.

Materials:

  • Ethyl N-(2-Fluorophenyl)glycinate (1.0 equiv.)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl N-(2-Fluorophenyl)glycinate (e.g., 1.0 g, 5.07 mmol).

  • Solvent Addition: Add anhydrous THF (50 mL) via syringe. Stir the solution under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Base Addition: Add the KHMDS solution (1.0 M in THF, 6.1 mL, 6.1 mmol, 1.2 equiv.) dropwise over 10 minutes. The solution may change color.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-8 hours).

  • Quenching: Once the reaction is complete, cool the flask to room temperature and then to 0°C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-fluorooxindole.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Conclusion and Practical Implications

The presence of an ortho-fluoro substituent on the N-phenyl ring of a glycine ester significantly decreases its reactivity in base-mediated intramolecular cyclizations. This is primarily due to the potent electron-withdrawing inductive effect of fluorine, which reduces the nucleophilicity of the anilino-nitrogen.

For synthetic chemists, this has clear practical implications:

  • Harsher Conditions Required: Reactions involving the ortho-fluorinated substrates will likely require more forcing conditions—such as stronger bases (e.g., KHMDS, LHMDS) or higher temperatures—to achieve comparable yields and reaction rates to their non-fluorinated counterparts.

  • Potential for Orthogonal Reactivity: The difference in reactivity could potentially be exploited in molecules containing multiple N-aryl glycine moieties, allowing for selective reaction at the non-fluorinated site under milder conditions.

  • Informed Substrate Design: Researchers should anticipate the need for more robust reaction conditions when designing synthetic routes that incorporate N-(2-Fluorophenyl)glycine and related electron-deficient anilines.

By understanding these fundamental principles, researchers can better predict reactivity, design more effective synthetic strategies, and troubleshoot challenging reactions in the development of novel therapeutics and other functional molecules.

References

  • Black, D. StC. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Aust. J. Chem., 68(4), 566-575. Available at: [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indoles Synthesis. Available at: [Link]

  • Syed, et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available at: [Link]

  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. MedChemComm, 1, 36-54. Available at: [Link]

  • Alvi, S., et al. (2019). Reaction mechanism of intramolecular cyclization of N‐aryl glycine derivatives. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]

  • Nalbandian, N., & Nguyen, T. (2021). Synthesis of a Library of Substituted Oxindoles as Potential Antibacterial Agents. California State Polytechnic University, Pomona. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]

  • Clark, R. D., et al. (1991). Preparation of Indoles and Oxindoles from N-(tert-Butoxycarbonyl)-2-alkylanilines. Synthesis, 1991(09), 871-878. Available at: [Link]

  • Sovinska, K., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ChemistryOpen, 9(11), 1106-1115. Available at: [Link]

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A Comparative Guide to HPLC Purity Analysis Standards for Fluorinated Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for fluorinated amino acid esters is a critical step in ensuring the quality, safety, and efficacy of novel therapeutics and chemical probes. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and altered hydrophobicity, make these compounds highly valuable.[1] However, these same properties can introduce significant challenges in their analytical characterization. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of fluorinated amino acid esters, alongside alternative analytical techniques, supported by experimental data and established protocols.

The Criticality of Purity in Fluorinated Amino Acid Esters

Impurities in fluorinated amino acid esters can arise from various stages of their synthesis and storage.[2] These can include, but are not limited to, diastereomers, enantiomers, residual starting materials, and byproducts from side reactions. Even trace levels of these impurities can have significant consequences, potentially leading to altered biological activity, increased toxicity, or complications in peptide synthesis.[2] Therefore, robust and validated analytical methods are paramount for their quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely recognized as the most precise and versatile method for the separation and quantification of analytes, impurities, and degradation products in pharmaceutical analysis.[3] Its advantages include high resolution, sensitivity, and the availability of a wide array of stationary and mobile phases.[3]

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

RP-HPLC is the workhorse for assessing the chemical purity of fluorinated amino acid esters. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

The introduction of fluorine can significantly alter the hydrophobicity of amino acids, which in turn affects their retention in RP-HPLC.[4] Fluorinated compounds are generally more hydrophobic than their non-fluorinated counterparts and thus exhibit longer retention times.[4] However, the relationship between the number of fluorine atoms and hydrophobicity is not always linear and can be influenced by the molecular context.[4]

Experimental Protocol: RP-HPLC for Chemical Purity of a Model Fluorinated Amino Acid Ester

  • Objective: To determine the chemical purity of a synthesized lot of ethyl 4,4,4-trifluoro-valinate.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA), 0.1% (v/v)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Sample Preparation: Dissolve the ethyl 4,4,4-trifluoro-valinate sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 4.6 mm x 250 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • UV Detection: 210 nm

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 95 5
        20 5 95
        25 5 95
        26 95 5

        | 30 | 95 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mp Prepare Mobile Phases A & B prep_sample Dissolve Sample in Initial Mobile Phase prep_mp->prep_sample hplc_inject Inject Sample onto C18 Column prep_sample->hplc_inject hplc_run Execute Gradient Elution hplc_inject->hplc_run hplc_detect UV Detection at 210 nm hplc_run->hplc_detect data_integrate Integrate All Chromatographic Peaks hplc_detect->data_integrate data_calculate Calculate Purity (% Area) data_integrate->data_calculate report report data_calculate->report Final Purity Report

Caption: Workflow for RP-HPLC chemical purity analysis.

Chiral HPLC for Enantiomeric Purity

For fluorinated amino acid esters intended for pharmaceutical use, determining the enantiomeric purity is of utmost importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[7] Chiral HPLC, using a chiral stationary phase (CSP), is the preferred method for this analysis. Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acid derivatives.[3][8]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Objective: To determine the enantiomeric purity of N-Fmoc-3-fluorophenylalanine methyl ester.

  • Instrumentation: HPLC system with a UV detector, Chiralpak® AD-H column (or equivalent polysaccharide-based CSP).

  • Reagents:

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, and TFA in a ratio of 90:10:0.1 (v/v/v).

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: Chiralpak® AD-H, 4.6 mm x 250 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • UV Detection: 265 nm

  • Data Analysis: Identify the peaks corresponding to the desired and undesired enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Comparison of HPLC Methods

FeatureReversed-Phase HPLC (RP-HPLC)Chiral HPLC
Primary Application Chemical Purity (separation of impurities with different chemical structures)Enantiomeric Purity (separation of stereoisomers)
Stationary Phase Nonpolar (e.g., C18, C8)Chiral Selector (e.g., polysaccharide-based)
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water) with modifiers like TFATypically nonpolar (normal phase) or polar organic solvents
Key Performance Metric % Area Purity% Enantiomeric Excess (% ee)
Typical Impurities Detected Byproducts, starting materials, degradation productsUndesired enantiomer

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can offer complementary or, in some cases, advantageous approaches for the purity analysis of fluorinated amino acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Since amino acid esters are not inherently volatile, derivatization is required to convert them into species suitable for GC analysis.[2] Perfluorinated anhydrides and alcohols are often used for this purpose, creating volatile N(O,S)-perfluoroacyl perfluoroalkyl esters.[9]

Advantages over HPLC:

  • High Resolution: Capillary GC columns can provide excellent separation efficiency.

  • Mass Spectrometry Detection: Provides structural information for impurity identification.

Disadvantages:

  • Derivatization Required: Adds a sample preparation step and can introduce potential artifacts.[2]

  • Thermal Lability: Some fluorinated compounds may not be thermally stable enough for GC analysis.

Experimental Protocol: GC-MS for Purity Analysis (Post-Derivatization)

  • Objective: To analyze the purity of a fluorinated amino acid ester via GC-MS after derivatization.

  • Derivatization: React the amino acid ester with a mixture of trifluoroacetic anhydride (TFAA) and 2,2,2-trifluoro-1-ethanol (TFE) in a sealed vial with heating.[9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • Column: Chiral capillary column (e.g., Chirasil-L-Val) for enantiomeric separation or a standard nonpolar column (e.g., DB-5) for chemical purity.[9]

    • Injection: Inject the derivatized sample into the GC.

    • Oven Program: A temperature gradient is typically used to separate the components.

    • Detection: The mass spectrometer is used to detect and identify the eluting compounds.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[10] It is particularly well-suited for the analysis of charged and highly polar compounds.[10]

Advantages over HPLC:

  • High Efficiency: CE can achieve very high separation efficiencies.

  • Low Sample and Reagent Consumption: Requires minimal sample and solvent volumes.[11]

  • Orthogonal Separation Mechanism: Provides a different selectivity compared to HPLC, which can be useful for resolving impurities that co-elute in HPLC.

Disadvantages:

  • Lower Sensitivity (with UV detection): The short path length for UV detection can result in lower sensitivity compared to HPLC.

  • Derivatization often needed for detection: Similar to HPLC, derivatization may be necessary to enhance detection.[10]

Experimental Protocol: CE for Purity Analysis

  • Objective: To analyze the purity of a fluorinated amino acid ester using CE.

  • Instrumentation: Capillary electrophoresis system with a UV or diode-array detector.

  • Procedure:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte: A buffer solution, often at a low pH to ensure the amino acid ester is positively charged.[12][13]

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Separation: Application of a high voltage across the capillary.

    • Detection: On-capillary UV detection.

Comparison of Analytical Techniques

cluster_main Purity Analysis of Fluorinated Amino Acid Esters cluster_hplc_pros HPLC Advantages cluster_gcms_pros GC-MS Advantages cluster_ce_pros CE Advantages cluster_hplc_cons HPLC Disadvantages cluster_gcms_cons GC-MS Disadvantages cluster_ce_cons CE Disadvantages HPLC HPLC hplc_pro1 High Precision & Accuracy HPLC->hplc_pro1 hplc_pro2 Versatile (RP & Chiral) HPLC->hplc_pro2 hplc_pro3 Established Methodologies HPLC->hplc_pro3 hplc_con1 Higher Solvent Consumption HPLC->hplc_con1 GCMS GC-MS gcms_pro1 High Resolution GCMS->gcms_pro1 gcms_pro2 Structural Info from MS GCMS->gcms_pro2 gcms_con1 Derivatization Required GCMS->gcms_con1 gcms_con2 Thermal Lability Issues GCMS->gcms_con2 CE Capillary Electrophoresis ce_pro1 High Efficiency CE->ce_pro1 ce_pro2 Low Sample/Solvent Use CE->ce_pro2 ce_pro3 Orthogonal Selectivity CE->ce_pro3 ce_con1 Lower Sensitivity (UV) CE->ce_con1 ce_con2 Derivatization often needed CE->ce_con2

Caption: Comparison of analytical techniques.

Method Validation: Ensuring Trustworthiness and Reliability

Regardless of the chosen technique, method validation is a critical requirement to ensure the accuracy, precision, and reliability of the results.[14] Validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of fluorinated amino acid esters is a multifaceted challenge that requires careful consideration of the analytical technique and methodology. HPLC, with its dual capabilities for both chemical and chiral purity assessment, remains the gold standard. However, alternative techniques such as GC-MS and CE offer orthogonal separation mechanisms and can be invaluable for comprehensive characterization and impurity identification. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the desired level of sensitivity and structural information. Ultimately, a well-validated and robust analytical method is essential for ensuring the quality and safety of these important molecules in research and drug development.

References

  • ResearchGate. (n.d.). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Method and validation for the analysis of perfluorinated compounds in water by pre-sampling isotope dilution-direct injection-LC/MS/MS. RSC Publishing. [Link]

  • Wang, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous. EPA. [Link]

  • Fantin, G., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [Link]

  • ACS Publications. (2021). Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples. ACS Publications. [Link]

  • OUCI. (n.d.). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. OUCI. [Link]

  • SERDP and ESTCP. (2019). Development and Validation of Analytical Methods for Comprehensive Profiling of PFAS in AFFF-impacted Environmental Matrices. SERDP and ESTCP. [Link]

  • MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

  • RSC Publishing. (n.d.). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. RSC Publishing. [Link]

  • ChemRxiv. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • UBB. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. UBB. [Link]

  • Semantic Scholar. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Semantic Scholar. [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • ResearchGate. (2025). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC | Request PDF. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • MDPI. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • PubMed. (2014). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. PubMed. [Link]

  • PubMed. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]

  • Keio University. (n.d.). Amino Acid Analysis by Capillary Electrophoresis-Mass Spectrometry. Keio University. [Link]

  • PMC. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. [Link]

  • ResearchGate. (2025). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. ResearchGate. [Link]

  • Diva-Portal.org. (2022). Capillary and microchip electrophoresis method development for amino acid monitoring during biopharmaceutical cultivation. Diva-Portal.org. [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. [Link]

  • ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. [Link]

  • OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. [Link]

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Safety Operating Guide

N-(2-Fluorophenyl)glycine methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a final, critical chemical reaction. The disposal of N-(2-Fluorophenyl)glycine methyl ester —a highly valuable fluorinated amino acid derivative used in peptide synthesis and drug development—is a prime example of why structural chemistry must dictate logistical handling.

Because this molecule contains a highly stable carbon-fluorine (C-F) bond, improper disposal can lead to severe environmental persistence. Standard biological wastewater treatment cannot cleave this bond. Therefore, we must design a disposal protocol that relies on high-temperature thermal destruction to ensure complete mineralization while protecting laboratory personnel and infrastructure.

Below is the comprehensive, causality-driven operational blueprint for the safe handling and disposal of this compound.

Chemical Profiling & The Causality of Disposal

To design a self-validating disposal system, we must first understand the physicochemical vulnerabilities and hazards of the target molecule.

Table 1: Physicochemical & Hazard Profile

PropertyValue / DescriptorScientific Causality
Chemical Name This compoundTarget compound requiring targeted destruction.
CAS Number 131770-98-4[1]Unique registry identifier critical for RCRA manifesting.
Molecular Formula C9H10FNO2[1]Dictates the stoichiometry of combustion byproducts.
Molecular Weight 183.18 g/mol [1]Used to calculate potential hydrofluoric acid (HF) yield.
Primary Hazard Halogenated OrganicContains a stable C-F bond requiring specialized thermal destruction.
Combustion Byproducts CO₂, H₂O, NOₓ, HFRequires alkaline scrubbing post-combustion to prevent toxic emissions.
The Logic of Thermal Destruction

The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). If this chemical is sent to a standard low-temperature incinerator, the bond may not fully break, leading to the emission of volatile fluorinated organics known as Products of Incomplete Destruction (PIDs)[2]. To prevent this, the waste must be routed to a facility capable of high-temperature incineration (>1,100 °C) equipped with alkaline wet scrubbers to neutralize the resulting hydrofluoric acid (HF) gas[3].

Quantitative Operational Parameters

When managing this waste in the laboratory, strict adherence to quantitative limits ensures regulatory compliance and operational safety.

Table 2: Quantitative Disposal Parameters

ParameterRegulatory/Operational LimitScientific Rationale
Waste Accumulation ≤ 50 Liters (or 6 Months)EPA Subpart K compliance prevents long-term degradation and peroxide formation in mixed organic waste streams[4].
Incineration Temp. > 1,100 °CHigh thermal energy is required to overcome the activation energy for C-F bond cleavage[2].
Destruction Efficiency > 99.999%Meets the EPA Method OTM-50 standard for fluorinated organics to prevent environmental contamination[2].
Scrubber Effluent pH > 7.0 (Alkaline)Ensures complete neutralization of HF gas into stable, benign fluoride salts (e.g., CaF₂) before atmospheric release.

Step-by-Step Laboratory Disposal Protocol

The following methodology provides a closed-loop system for managing this compound from the point of generation to final destruction.

Phase 1: Point-of-Generation Segregation

  • Action: Segregate all waste containing this compound exclusively into designated "Halogenated Organic Waste" carboys. Do not mix with non-halogenated solvents.

  • Causality: Mixing halogenated waste with non-halogenated waste dilutes the halogen content but drastically increases the total volume of waste that requires expensive, specialized incineration. Furthermore, non-halogenated incinerators lack the alkaline scrubbers necessary to neutralize the HF gas produced during the combustion of the fluorinated ring[3].

Phase 2: Containment and Chemical Compatibility

  • Action: Store the waste in High-Density Polyethylene (HDPE) or polypropylene secondary containers. Avoid using glass containers for long-term storage if the waste is mixed with aqueous acids.

  • Causality: While the intact ester does not etch glass, degradation or hydrolysis in a mixed acidic waste stream can generate trace amounts of free fluoride ions. Glass labware is highly susceptible to fluoride contamination and etching[5]. HDPE provides a robust, chemically inert barrier.

Phase 3: Regulatory Labeling and Accumulation

  • Action: Label the container with the exact chemical name, CAS number (131770-98-4)[1], and primary hazards (Halogenated, Toxic). Log the accumulation start date.

  • Causality: Under the EPA's Subpart K regulations, academic and R&D laboratories have a maximum storage time of six months[4]. Accurate labeling ensures the waste broker knows exactly how to pack it, preventing the fluorinated compound from being misrouted to a low-temperature facility.

Phase 4: Lab-Pack Preparation and RCRA Manifesting

  • Action: Engage a certified hazardous waste broker to lab-pack the waste. Ensure the transport complies with Department of Transportation (DOT) and EPA Resource Conservation and Recovery Act (RCRA) regulations[3].

  • Causality: Chemical waste cannot be disposed of through regular trash or sewer systems[3]. Professional lab-packing ensures incompatible chemicals are physically separated by inert absorbents during transit, preventing exothermic reactions in the transport vehicle[4].

Phase 5: High-Temperature Thermal Destruction (Incineration)

  • Action: The manifested waste is processed via liquid-injection or rotary kiln incineration at temperatures exceeding 1,100 °C[3].

  • Causality: The extreme thermal energy obliterates the molecule, preventing the formation of PIDs[2]. The resulting effluent gas is passed through a calcium carbonate or sodium hydroxide scrubber to precipitate the fluorine as benign calcium fluoride (CaF₂) or sodium fluoride (NaF), ensuring safe environmental release.

Workflow Visualization

The following diagram illustrates the logical decision tree and physical workflow required to safely process this fluorinated ester.

DisposalWorkflow Generation 1. Waste Generation N-(2-Fluorophenyl)glycine methyl ester Segregation 2. Halogenated Waste Segregation Generation->Segregation Identify F-content Containment 3. HDPE Containment & RCRA Labeling Segregation->Containment Avoid cross-mixing Transport 4. Licensed EPA/DOT Transport Containment->Transport Max 6 months Incineration 5. Thermal Destruction (>1100°C) Transport->Incineration Chain of custody Scrubber 6. Alkaline Scrubbing (HF Neutralization) Incineration->Scrubber Exhaust gases Release 7. Clean Effluent Release Scrubber->Release pH > 7.0

Fig 1: Workflow for segregation and thermal destruction of fluorinated organic waste.

References

  • Next Peptide: this compound - Next Peptide. 1

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. 3

  • Method 1621 Determination of Adsorbable Organic Fluorine - Environmental Protection Agency (EPA). 5

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.4

  • Finding an End to Forever Chemicals - Eurofins USA. 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.